Silicon carbide
Description
Historical Trajectories of Silicon Carbide Research
The journey of this compound research began with its accidental discovery in 1891 by American inventor Edward G. Acheson. britannica.commj-abrasives.com While attempting to synthesize artificial diamonds by heating a mixture of clay and powdered coke, Acheson produced bright green crystals of a previously unknown compound he named "Carborundum," believing it to be a compound of carbon and alumina (B75360). britannica.combritannica.com Realizing its remarkable hardness, close to that of diamond, he patented the discovery and its production method, now known as the Acheson process, in 1896. britannica.comwikipedia.org Initially, the high-purity, synthetically produced this compound was sold for polishing gems at a price comparable to natural diamond dust. britannica.com
The Acheson process involves heating a mixture of silicon dioxide (silica sand) and carbon (petroleum coke) to temperatures between 1,700 and 2,500°C in an electric resistance furnace. wikipedia.orgsquarespace.com This carbothermic reaction proved to be an efficient method for large-scale production, and the first commercial plant was established in Niagara Falls, leveraging the availability of inexpensive hydroelectric power. wikipedia.orgsquarespace.com Around the same time, French scientist Henri Moissan discovered natural this compound in the Canyon Diablo meteorite in Arizona, which was later named moissanite in his honor. britannica.combritannica.com However, Moissan himself attributed the original discovery of the synthetic compound to Acheson. britannica.combritannica.com
The early 20th century saw the first electronic application of SiC with the creation of the first light-emitting diode (LED) in 1907. duratecceramic.com However, for decades, the primary application of SiC remained as an abrasive for grinding wheels, sandpaper, and cutting tools, and as a refractory material due to its high-temperature stability. britannica.comsemicorex.comjinmaicn.com
Key Milestones in Early this compound Research
| Year | Milestone | Significance |
|---|---|---|
| 1891 | Edward G. Acheson discovers this compound. britannica.commj-abrasives.com | Marks the first synthesis of the compound. |
| 1893 | Acheson develops the industrial smelting method for SiC. duratecceramic.comsemicorex.com | Enables large-scale commercial production. |
| 1896 | Acheson patents the process for making graphite (B72142) from SiC. wikipedia.org | Establishes the foundational manufacturing process. |
| 1905 | Natural SiC (moissanite) is found in a meteorite. mj-abrasives.comduratecceramic.com | Confirms the natural existence of the compound. |
Evolution of Research Paradigms in this compound Science and Engineering
The research paradigm for this compound has undergone a significant transformation, shifting from a primary focus on its mechanical properties to an intensive exploration of its electronic capabilities. Initially valued for its extreme hardness and thermal resistance, SiC was predominantly used in abrasive and refractory applications. jinmaicn.comvritratech.comtechinsights.com The turning point in SiC research came in 1955 when Jan Anthony Lely developed a method for growing high-quality single crystals of SiC, which paved the way for its use as a semiconductor. duratecceramic.com
The 1950s and 1960s saw the emergence of chemical vapor deposition (CVD) technology, which allowed for the growth of SiC coatings on surfaces like graphite, laying the groundwork for its application in the semiconductor field. semicorex.com By the 1970s, SiC-coated graphite bases were being used for the epitaxial growth of other semiconductor materials, such as gallium nitride (GaN). semicorex.com
A major leap occurred in the late 1980s when researchers at North Carolina State University developed critical patents for SiC-based MOSFETs, recognizing the material's potential for high-power electronics. techinsights.com This led to the founding of Cree Research, Inc. (now Wolfspeed), which commercialized the first SiC wafers in 1991. mrforum.com The development of SiC as a third-generation semiconductor material was driven by the limitations of silicon in high-temperature, high-power, and high-frequency applications. preciseceramic.com SiC's wider bandgap, higher breakdown electric field, and superior thermal conductivity allow for devices that are smaller, more efficient, and more robust than their silicon counterparts. preciseceramic.comcsfusion.orgresearchgate.net This shift has led to the development of a wide range of SiC-based power devices, including Schottky diodes and MOSFETs. researchgate.netmrf-furnaces.com
Evolution of SiC Wafer Technology
| Year | Milestone |
|---|---|
| 2003 | Manufacturing on 2-inch wafers. st.com |
| 2006 | Transition to 3-inch wafers. st.com |
| 2011 | Advancement to 4-inch wafers. st.com |
| 2016 | Scale-up to 6-inch wafers. st.com |
Current Research Landscape and Emerging Trends in this compound
The current research landscape for this compound is vibrant and expanding, driven by the increasing demand for high-efficiency power electronics in various sectors. csfusion.org Key areas of research include the development of SiC power devices for electric vehicles (EVs), renewable energy systems like solar inverters, and smart power grids. preciseceramic.comggsceramic.com SiC-based inverters can improve the conversion efficiency of solar energy systems and reduce inverter loss by a significant margin. preciseceramic.comggsceramic.com In EVs, SiC components enhance power conversion performance, leading to longer battery life and improved efficiency. csfusion.org
An exciting and rapidly emerging trend is the application of this compound in quantum technologies. chicagoquantum.orglaserfocusworld.com SiC is proving to be a promising platform for developing quantum photonic integrated circuits (QPICs). researchgate.netmdpi.com Its ability to host quantum emitters and spin defects with long coherence times, even at room temperature, makes it a leading candidate for building scalable quantum computers and networks. chicagoquantum.orgscitechdaily.com Researchers are working on integrating quantum bits (qubits) with photons in SiC to transfer quantum information over long distances, which is crucial for quantum communication. chicagoquantum.orglaserfocusworld.com
Properties of Common this compound Polytypes
| Polytype | Crystal Structure | Bandgap (eV) | Key Characteristics & Applications |
|---|---|---|---|
| 3C-SiC | Cubic | ~2.3 | Can be grown on silicon substrates; interesting for MEMS and optical devices. mdpi.comoptica-opn.org |
| 4H-SiC | Hexagonal | ~3.2 | Dominant polytype for high-power electronics (diodes, MOSFETs) due to high electron mobility. researchgate.netmdpi.com |
Interdisciplinary Significance of this compound in Advanced Materials Research
The unique combination of properties possessed by this compound gives it immense interdisciplinary significance, impacting fields from aerospace engineering to advanced ceramics. world.eduopenaccessjournals.com Its lightweight nature, extreme hardness, and excellent mechanical strength make it a valuable component in ceramic and composite materials. mrforum.comprecision-ceramics.com
In the aerospace sector , SiC is a critical material for both structural components and advanced electronics. atomfair.com this compound ceramic matrix composites (CMCs), which consist of SiC fibers reinforcing a SiC matrix, are used in aircraft engines for components like turbine shrouds and nozzles. freecera.cominkwoodresearch.com These CMCs can withstand higher operating temperatures than traditional metal alloys, leading to increased engine efficiency and reduced fuel consumption. freecera.comsilicon-carbides.com SiC's radiation hardness and ability to operate at high temperatures also make it ideal for power electronics in satellites, spacecraft, and more-electric aircraft, where it contributes to significant weight reduction and improved system reliability. atomfair.compowerelectronicsnews.com
In advanced ceramics , SiC is used for applications requiring high wear resistance and durability in harsh environments. ceramtec-industrial.comferrotec.com These include wear-resistant parts for pumps, furnace linings, and cutting tools. britannica.comjinmaicn.comnasa.gov Reaction-bonded this compound is produced by infiltrating a porous carbon-SiC preform with molten silicon, creating a dense and strong ceramic part. britannica.combritannica.com SiC ceramics are also being used for armor plating due to their hardness and lightweight properties. openaccessjournals.com
The material's chemical inertness and thermal stability are leveraged in the energy sector for components in heat exchangers, radiant heater tubes, and land-based gas turbines for power generation. nasa.gov As research continues to uncover new functionalities and manufacturing efficiencies, the interdisciplinary role of this compound in developing next-generation technologies is set to expand even further.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methanidylidynesilanylium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CSi/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJWWWQQXIZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[Si+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiC, CSi | |
| Record name | SILICON CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SILICON CARBIDE (non-fibrous) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | silicon carbide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon_carbide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052751 | |
| Record name | Silicon carbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
40.096 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silicon carbide appears as yellow to green to bluish-black, iridescent crystals. Sublimes with decomposition at 2700 °C. Density 3.21 g cm-3. Insoluble in water. Soluble in molten alkalis (NaOH, KOH) and molten iron., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid, Yellow to green to bluish-black, iridescent crystals; [NIOSH], YELLOW-TO-GREEN-TO-BLUE-TO-BLACK CRYSTALS, DEPENDING ON PURITY., Yellow to green to bluish-black, iridescent crystals. | |
| Record name | SILICON CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silicon carbide (SiC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicon carbide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/624 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SILICON CARBIDE (non-fibrous) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SILICON CARBIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/368 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silicon carbide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Sublimes (NIOSH, 2023), sublimes, Sublimes | |
| Record name | SILICON CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SILICON CARBIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/368 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silicon carbide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), INSOL IN COLD WATER, HOT WATER, & ACID; SOL IN FUSED POTASSIUM HYDROXIDE, INSOL IN ALCOHOL; SOL IN MOLTEN IRON, Solubility in water: none, Insoluble | |
| Record name | SILICON CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SILICON CARBIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SILICON CARBIDE (non-fibrous) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Silicon carbide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
3.23 (NIOSH, 2023) - Denser than water; will sink, 3.23, 3.2 g/cm³ | |
| Record name | SILICON CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SILICON CARBIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SILICON CARBIDE (non-fibrous) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SILICON CARBIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/368 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silicon carbide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | SILICON CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SILICON CARBIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/368 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silicon carbide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
EXCEEDINGLY HARD, GREEN TO BLUISH-BLACK, IRIDESCENT, SHARP CRYSTALS, HEXAGONAL OR CUBIC, Yellow to green to bluish black, iridescent crystals. | |
CAS No. |
409-21-2 | |
| Record name | SILICON CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silicon carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000409212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon carbide (SiC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicon carbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON CARBIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SILICON CARBIDE (non-fibrous) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1061 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SILICON CARBIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/368 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
4892 °F (Sublimes) (NIOSH, 2023), 2600 °C, 4892 °F (sublimes), 4892 °F (Sublimes) | |
| Record name | SILICON CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SILICON CARBIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/681 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SILICON CARBIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/368 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silicon carbide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0555.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Crystallographic Engineering and Polytypism in Silicon Carbide
Advanced Characterization of Polytypic Structures
Diffraction-Based Characterization of Polytypes
Diffraction techniques are fundamental for identifying and characterizing the various polytypes of silicon carbide. These methods probe the arrangement of atoms within the crystal lattice, providing information about the stacking sequence, phase purity, and structural perfection.
X-ray Diffraction (XRD) is the most widely used technique for polytype identification in SiC dtic.milresearchgate.netnasa.gov. By analyzing the diffraction pattern, specifically the positions and intensities of Bragg reflections, researchers can determine the stacking sequence and thus the specific polytype present. However, the significant overlap of diffraction peaks among different SiC polytypes can make accurate analysis challenging, often requiring advanced methods like Rietveld refinement and simulations to resolve and quantify phase compositions researchgate.netnasa.govresearchgate.netacs.org. Synchrotron X-ray diffraction offers higher resolution and intensity, aiding in the characterization of complex or disordered SiC structures ucl.ac.uk.
Electron Diffraction , particularly Transmission Electron Microscopy (TEM) coupled with Selected Area Electron Diffraction (SAED) or Convergent Beam Electron Diffraction (CBED), provides localized structural information with high spatial resolution wustl.eduglobalsino.comuni-ulm.de. SAED patterns can directly reveal the crystallographic symmetry and stacking sequence, allowing for the identification of polytypes within specific regions of a sample. HRTEM lattice imaging can further visualize stacking faults and other crystallographic defects. CBED is particularly useful for precise measurements of local lattice parameters and strain states, which can vary between polytypes uni-ulm.de. Electron Backscatter Diffraction (EBSD) also offers improved spatial resolution over conventional XRD and Raman spectroscopy, though polytype identification can still be challenging, with newer indexing methods like dictionary indexing showing promise for improved accuracy dtic.mil.
Neutron Diffraction is another powerful tool, especially for analyzing SiC powders, offering high angular resolution and the ability to determine mass fractions of different polytypes within a sample researchgate.net.
Table 2.3.1: Common this compound Polytypes and Their Stacking Sequences
| Polytype | Ramsdell Notation | Stacking Sequence (Si-C bilayers) | Crystal System | Zhdanov Symbol |
|---|---|---|---|---|
| 3C-SiC | 3C | ABC | Cubic | (1) |
| 2H-SiC | 2H | AB | Hexagonal | (11) |
| 4H-SiC | 4H | ABCB | Hexagonal | (112) |
| 6H-SiC | 6H | ABCACB | Hexagonal | (1121) |
| 15R-SiC | 15R | ABCBCACABABCAC | Rhombohedral | (1121122) |
Note: Stacking sequences are represented by the positions of Si-C bilayers (A, B, C) along the c-axis. The Zhdanov symbol provides a more detailed notation based on the repetition of layer types.
Spectroscopic Probing of Polytype-Dependent Electronic Structures
Spectroscopic techniques are essential for understanding how the distinct crystallographic structures of SiC polytypes influence their electronic and optical properties. These methods probe vibrational modes, electronic transitions, and energy levels, providing insights into polytype-specific characteristics.
Raman Spectroscopy is highly effective for non-destructive polytype identification and characterization of structural defects in SiC chalcogen.rodtic.milwiley-vch.deatlantis-press.comspectroscopyonline.comrsc.orgusherbrooke.cairdg.org. Each SiC polytype exhibits a unique Raman spectrum due to differences in their vibrational modes, which are dictated by the specific stacking sequence and crystal symmetry. The folding of the Brillouin zone in polytypes leads to characteristic phonon modes that are sensitive to the polytype structure usherbrooke.ca. For instance, the transverse optical (TO) and longitudinal optical (LO) phonon modes have distinct peak positions for different polytypes, such as the FTO modes in 4H-SiC observed at 776 cm⁻¹ and 796 cm⁻¹, and the FLO mode at 964 cm⁻¹ rsc.orgrsc.org. Raman spectroscopy can also reveal information about strain, doping levels, and crystal quality purdue.eduatlantis-press.comspectroscopyonline.comusherbrooke.ca.
Photoluminescence (PL) Spectroscopy provides information about electronic transitions and defect states, which are influenced by polytypism researchgate.netjournal-spqeo.org.uaaip.orggoogle.com. While porous SiC prepared from different polytypes often shows similar emission spectra, suggesting that bandgap energy is somewhat masked, specific excitation wavelengths can resolve distinct emission bands related to defect states aip.org. The difference in bandgaps between SiC polytypes leads to different luminescence wavelengths when excited by UV light, allowing for polytype identification google.com. For example, 3C-SiC has a bandgap of approximately 2.20–2.35 eV, 4H-SiC around 3.30 eV, and 6H-SiC between 2.86–3.02 eV rsc.org. PL studies have also been used to investigate phase transformations between polytypes, such as the 3C-6H transformation induced by annealing journal-spqeo.org.ua.
Soft X-ray Absorption (SXA) and Emission (SXE) Spectroscopy are powerful tools for studying the local electronic structure, specifically the partial density of states (LPDOS) of carbon p-states and silicon (s+d)-states aps.org. These techniques reveal that while the occupied valence band LPDOS is similar across common SiC polytypes (3C, 4H, 6H), the differences in bandgaps are primarily attributed to variations in the unoccupied conduction band LPDOS. The band gap energy varies from 2.2 eV for 3C-SiC to 3.0 eV for 6H-SiC and 3.3 eV for 4H-SiC aps.org. SXE spectroscopy, when resonantly excited, can also provide information on band dispersion and the local symmetry of valence states.
Other Spectroscopic Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Kelvin probe force microscopy (KPFM) can also offer insights into the electronic structure and surface potential of SiC, though they may not always directly differentiate between polytypes. XPS confirms Si-C bonding, while KPFM can reveal local electronic structure variations around defects, which can be detrimental to device performance vutbr.cz.
Table 2.3.2: Electronic Properties of Common SiC Polytypes
| Polytype | Band Gap (eV) (approx.) | Primary Characterization Technique | Key Spectroscopic Features |
|---|---|---|---|
| 3C-SiC | 2.2 - 2.4 | XRD, TEM, Raman, PL, SXA/SXE | Cubic structure, specific Raman shifts, PL emission ~2.2-2.4 eV |
| 4H-SiC | 3.2 - 3.3 | XRD, TEM, Raman, PL, SXA/SXE | Hexagonal structure, distinct Raman peaks (e.g., 776, 796, 964 cm⁻¹), PL emission ~3.3 eV |
| 6H-SiC | 2.8 - 3.0 | XRD, TEM, Raman, PL, SXA/SXE | Hexagonal structure, characteristic Raman shifts, PL emission ~2.9-3.0 eV |
| 15R-SiC | ~2.7 | XRD, TEM, Raman | Rhombohedral structure, specific Raman modes |
Note: Band gap values can vary slightly depending on the measurement method and theoretical calculations. Spectroscopic features listed are representative examples.
Compound Names Mentioned:
Synthesis Methodologies and Process Optimization for Silicon Carbide
Vapor Phase Growth Techniques
Vapor phase growth encompasses several methods that are distinguished by the way the precursor species are generated and transported. These techniques are central to the production of both bulk single crystals and thin epitaxial layers of silicon carbide.
The Physical Vapor Transport (PVT) method, also known as the seeded sublimation method, is the dominant industrial technique for growing large, high-quality SiC single crystals. sicc.ccmdpi.compvatepla-korea.com This process takes place in a sealed graphite (B72142) crucible heated to temperatures typically between 2100°C and 2500°C. jxtwafer.com
The fundamental principle of the PVT method involves the sublimation of a high-purity SiC powder source located at the hotter bottom of the crucible. sicc.ccpvatepla-cgs.com The resulting gaseous species, primarily Si, Si2C, and SiC2, are then transported through a controlled temperature gradient to a slightly cooler SiC seed crystal mounted at the top of the crucible. sicc.ccjxtwafer.com This temperature difference, typically ranging from 50°C to 200°C, drives the vapor transport and subsequent supersaturation of the species at the seed crystal, leading to epitaxial growth and the formation of a large single crystal, or boule. jxtwafer.com
Precise control over process parameters is essential to maintain the desired polytype (most commonly 4H-SiC for power electronics) and to minimize crystalline defects such as micropipes and dislocations. sicc.ccresearchgate.net Key parameters that are meticulously controlled include the temperatures of the source and seed, the pressure of the inert gas (typically Argon) within the crucible, and the temperature gradient between the source and the seed. sicc.ccjxtwafer.com The growth process is challenging to monitor in real-time due to the extremely high temperatures and the enclosed nature of the crucible. mdpi.com
Recent research has focused on optimizing the PVT process for faster growth rates and improved crystal quality. One study reported rapid growth of approximately 1.5 mm/h by using high-purity SiC sources derived from recycled CVD-SiC blocks. mdpi.com Numerical simulations are also employed to understand and optimize the temperature distribution and mass transport within the crucible, which are critical for achieving stable growth conditions and high-quality crystals. mdpi.com
| Parameter | Typical Range | Significance |
|---|---|---|
| Source Temperature | 2300–2500 °C | Controls the sublimation rate of the SiC powder source. jxtwafer.com |
| Seed Temperature | 2100–2300 °C | Influences the condensation and crystallization on the seed. jxtwafer.com |
| Temperature Gradient | 50–200 °C | Drives the transport of vapor species from the source to the seed. jxtwafer.com |
| System Pressure | Low Pressure | Affects the sublimation and transport kinetics. pvatepla-korea.com |
| Carrier Gas | Argon (Ar) | Provides an inert atmosphere and influences vapor transport. pvatepla-korea.compvatepla-cgs.com |
Chemical Vapor Deposition (CVD) is a versatile technique used to grow high-purity thin films of this compound, typically on a SiC or silicon substrate. preciseceramic.comkindle-tech.com Unlike PVT, CVD is a chemical process where gaseous precursor molecules react at elevated temperatures to form a solid film on a substrate surface. bohrium.com This method allows for excellent control over film thickness, doping, and crystal quality. Various forms of CVD are utilized for SiC synthesis, primarily distinguished by the operating pressure.
Atmospheric Pressure Chemical Vapor Deposition (APCVD) operates at ambient pressure, which simplifies reactor design. In the context of SiC, APCVD has been used for the growth of polycrystalline films. mdpi.com The process typically involves the reaction of silicon-containing precursors, such as silane (B1218182) (SiH4) or silicon tetrachloride (SiCl4), with carbon-containing precursors like propane (B168953) (C3H8) or methane (B114726) (CH4), in a carrier gas, often hydrogen (H2). usf.edudiva-portal.org
Research in APCVD of SiC has explored the influence of process parameters on film properties. For instance, studies have shown that crystalline 3C-SiC can be deposited from methyltrichlorosilane (B1216827) (MTS) and H2 at temperatures around 1100°C. ingentaconnect.com However, APCVD is less commonly used today for high-quality SiC epitaxy compared to low-pressure techniques, as the higher pressure can lead to gas-phase nucleation, resulting in particle formation and lower film quality. mdpi.comusf.edu
Low Pressure Chemical Vapor Deposition (LPCVD) is performed at sub-atmospheric pressures, typically in the range of 0.1 mbar to a few hundred millibars. mdpi.com The reduced pressure increases the mean free path of gas molecules, which enhances the diffusivity of the precursor gases and leads to improved film uniformity and quality compared to APCVD. mdpi.com LPCVD is a mature technique for growing high-purity polycrystalline SiC thin films with well-controlled thickness and structure over large areas. mdpi.com
LPCVD processes for SiC generally operate at temperatures between 800°C and 1500°C. mdpi.com A variety of precursors can be used, including single-source precursors like 1,3-disilabutane (B3149796) (DSB), which contains both silicon and carbon. semi.ac.cn Studies have shown that amorphous SiC is typically deposited at temperatures below 800°C, while polycrystalline films are formed at higher temperatures. mdpi.comnjit.edu The deposition rate in LPCVD is influenced by both temperature and pressure; below about 1100°C, the growth is often limited by the surface reaction rate, while at higher temperatures, it becomes limited by gas-phase diffusion. koreascience.kr
| Parameter | Typical Range | Precursors | Resulting Film |
|---|---|---|---|
| Temperature | 800–1500 °C | SiH4 + C3H8, MTS, DSB | Polycrystalline 3C-SiC mdpi.comsemi.ac.cn |
| Pressure | 0.1–200 mbar | ||
| Temperature | < 850 °C | Diethylsilane (DES) | Amorphous SiC njit.edu |
| Temperature | > 850 °C | Crystalline cubic-SiC njit.edu |
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that utilizes a plasma to assist in the decomposition of precursor gases. stanford.edu This energy input from the plasma allows for deposition to occur at significantly lower temperatures (typically 200-450°C) compared to conventional CVD methods. stanford.edumdpi.com This is particularly advantageous for applications where high-temperature processes could damage the substrate or underlying device structures. stanford.edu
For SiC deposition, PECVD is primarily used to grow amorphous hydrogenated this compound (a-SiC:H) thin films. ispc-conference.org The common precursors are a mixture of silane (SiH4) and a carbon source like methane (CH4). mdpi.comispc-conference.org The properties of the deposited a-SiC:H films, such as their composition, bonding structure, and residual stress, are highly dependent on the deposition conditions, including substrate temperature, RF power, and chamber pressure. mdpi.com For example, increasing the deposition temperature has been shown to result in films with a higher density of Si-C bonds. mdpi.com PECVD is a favored method for producing protective and insulating coatings due to the high quality and good adhesion of the films. ispc-conference.org
Microwave Plasma Assisted Chemical Vapor Deposition (MPCVD) is a specialized technique that uses microwave energy to generate a high-density plasma. This method has been effectively used for the synthesis of various this compound nanostructures, such as nanofibers and nanoparticles. researchgate.netscielo.org.za
In a typical MPCVD process for SiC nanostructures, a substrate, often coated with a metal catalyst like nickel (Ni), is placed in a reactor. researchgate.net Precursor gases, such as a mixture of methane (CH4) and hydrogen (H2), are introduced, and a high-power microwave source is used to create a plasma. researchgate.net The plasma decomposes the precursors, and the growth of nanostructures often proceeds via the Vapor-Liquid-Solid (VLS) mechanism, where the catalyst particles become supersaturated with silicon and carbon, leading to the precipitation of SiC nanofibers. researchgate.net Studies have also demonstrated the synthesis of SiC nanopowders using methyltrichlorosilane (MTS) as a single precursor in a microwave-induced plasma, with particle sizes as small as 20 nm being achieved. scielo.org.za The characteristics of the resulting nanostructures are influenced by parameters such as temperature, pressure, and gas composition. researchgate.netscielo.org.za
Homoepitaxial and Heteroepitaxial Growth Research
Epitaxial growth is a cornerstone for producing high-quality, single-crystal this compound layers essential for electronic devices. This process involves the deposition of a thin crystalline layer onto a crystalline substrate, where the new layer adopts the crystal structure of the substrate. Research in this area is broadly categorized into homoepitaxial and heteroepitaxial growth.
Homoepitaxial Growth involves growing a SiC layer on a SiC substrate of the same polytype (e.g., 4H-SiC on a 4H-SiC substrate). This method is the standard for manufacturing SiC-based power electronic devices, as it allows for the creation of high-purity, low-defect epitaxial layers with controlled doping concentrations. worldscientific.comresearcher.life A common technique is "step-controlled epitaxy," which utilizes substrates cut at a slight angle (3° to 8° off the (0001) basal plane) to create a high density of atomic steps. nasa.govaip.org These steps facilitate the incorporation of adatoms, allowing for the replication of the substrate's polytype at lower temperatures (around 1500 °C) than would be required for growth on an on-axis substrate. nasa.govaip.org Research continues to focus on improving the quality of these layers by minimizing defects such as screw dislocations and micropipes. nasa.gov
Heteroepitaxial Growth refers to the growth of a SiC layer on a substrate of a different material, most commonly silicon (Si), or a different SiC polytype. mtikorea.co.krwarwick.ac.uktandfonline.com The primary motivation for using silicon substrates is their availability in large diameters, high quality, and significantly lower cost compared to SiC substrates. warwick.ac.uktandfonline.com The cubic polytype, 3C-SiC, is the only one that can be grown on silicon due to structural similarities. tandfonline.com However, this process is fraught with challenges, primarily due to the substantial lattice mismatch (~20%) and the difference in thermal expansion coefficients (~8%) between SiC and Si. mtikorea.co.krwarwick.ac.uk These mismatches lead to a high density of defects, such as stacking faults and anti-phase domains, in the grown 3C-SiC layer, which has so far limited its use in commercial electronic applications. xkh-semitech.comcambridge.org
Researchers are actively investigating various Si substrate orientations—such as (100), (111), and higher-index planes—to mitigate these issues, as the choice of orientation can influence defect density and surface morphology. xkh-semitech.com For instance, growth on Si(100) substrates can lead to anti-phase domains, while Si(111) substrates are prone to cracking. xkh-semitech.com Despite these challenges, heteroepitaxy remains a significant area of research due to its potential for cost-effective, large-scale production of SiC wafers. warwick.ac.uk
Solid-State and Thermochemical Synthesis Routes
Beyond epitaxial growth, a variety of solid-state and thermochemical methods are employed to produce this compound, typically in powder or polycrystalline form, for a wide range of applications, including abrasives, refractories, and structural ceramics.
Carbothermal Reduction Synthesis (Acheson Process Variations)
The Acheson process, invented by Edward G. Acheson in 1891, remains the primary industrial method for manufacturing this compound. britannica.comwfhlxc.com The process involves the high-temperature carbothermic reduction of silicon dioxide (silica). wikipedia.org In its modern form, a mixture of high-purity silica (B1680970) sand and carbon, typically in the form of petroleum coke, is heated in a large electrical resistance furnace. britannica.comzhongbocarbide.com A graphite core connects the electrodes, and an electric current passed through this core heats the charge to temperatures between 1700°C and 2500°C. wikipedia.org
The process is more complex than this single reaction suggests, involving intermediate gas-phase reactions with species like silicon monoxide (SiO). wikipedia.orgjst.go.jp The initial raw materials may also include sawdust, which burns to create porosity, allowing the large volumes of carbon monoxide gas produced to escape, and salt (sodium chloride) to facilitate the removal of impurities like iron and aluminum. wfhlxc.comwikipedia.orgzhongbocarbide.com The result is a large cylindrical ingot or "boule" of SiC crystals, which is then cooled, crushed, and processed to various grit sizes. zhongbocarbide.com
Sol-Gel Methodologies for this compound
The sol-gel process offers a chemical route to synthesize high-purity, homogenous SiC powders, often at the nanoscale, at relatively lower temperatures than traditional methods. kashanu.ac.irkashanu.ac.ir This bottom-up approach provides excellent control over the final product's properties. The process typically begins with silicon alkoxides, such as tetraethoxysilane (TEOS), as the silicon source and various carbon sources, including carbon black or organic precursors like sugars. kashanu.ac.irkoreascience.kr
The general steps involve:
Hydrolysis and Condensation: The silicon precursor (e.g., TEOS) is hydrolyzed to form a silica (SiO₂) sol. koreascience.kr
Gelation: The sol is then condensed into a gel, trapping the carbon source within its three-dimensional network. This ensures an intimate, molecular-level mixing of the silicon and carbon precursors.
Drying: The gel is dried to remove the solvent.
Pyrolysis/Carbothermal Reduction: The dried gel is heat-treated in an inert atmosphere (e.g., argon) at temperatures typically ranging from 1300°C to 1500°C, where the silica is reduced by the carbon to form SiC. koreascience.krmatec-conferences.org
This method can produce SiC nanopowders with particle sizes as small as 15-30 nm. koreascience.krimanagerpublications.com The choice of carbon source and processing parameters can influence the purity and characteristics of the final SiC product. kashanu.ac.ir
Sintering and Microwave Sintering Techniques
Sintering is a critical process for consolidating SiC powders into dense, solid ceramic bodies. vacfurnace.com Due to the strong covalent bonding in SiC, high temperatures (often >2000°C) are required for densification. mascera-tec.compreciseceramic.com
Pressureless Sintering: This method involves sintering SiC powder at atmospheric pressure. To achieve high density, sintering aids are necessary. preciseceramic.com Solid-phase sintering uses non-oxide additives like boron and carbon, while liquid-phase sintering employs oxide additives (e.g., Y₂O₃-Al₂O₃) that form a liquid phase at lower temperatures, promoting densification. mascera-tec.compreciseceramic.com
Hot Pressing Sintering: This technique applies high pressure (20-50 MPa) simultaneously with heat, which accelerates densification and allows for lower sintering temperatures, resulting in fine-grained, highly dense SiC parts. great-ceramic.com
Reaction Sintering (Reaction Bonding): In this process, a porous preform made of SiC and carbon is infiltrated with molten silicon. mascera-tec.compreciseceramic.com The silicon reacts with the carbon in-situ to form new SiC, which bonds the original SiC particles together. This method has the advantage of low sintering temperatures and minimal shrinkage. preciseceramic.comgreat-ceramic.com
Microwave Sintering is an advanced technique that utilizes microwave energy for heating. great-ceramic.com Instead of conventional surface-to-interior heating, microwaves heat the material volumetrically through dielectric loss. great-ceramic.comias.ac.in This can lead to several advantages over conventional sintering, including faster heating rates, lower sintering temperatures, reduced processing times, and finer, more uniform microstructures. great-ceramic.comyoutube.com For example, the sintering temperature for SiC can be lowered by as much as 400°C compared to conventional methods. researchgate.net
Pyrolysis of Precursors for this compound Formation
The pyrolysis of preceramic polymers is a versatile method for producing SiC in various forms, including powders, fibers, and coatings. dtic.milrsc.org This route involves the thermal decomposition of silicon-containing polymers, such as polycarbosilanes, in an inert atmosphere. dtic.milciomp.ac.cn
The process generally consists of:
Synthesis of a Preceramic Polymer: A polymer with a silicon-carbon backbone is synthesized.
Curing: The polymer is cross-linked to form an infusible solid, which helps it retain its shape during pyrolysis.
Pyrolysis: The cured polymer is heated to high temperatures (e.g., 1000°C to 1700°C) in an inert gas. rsc.orgciomp.ac.cn During this stage, organic side groups are cleaved off as volatile compounds, and the polymer backbone converts into an amorphous and then crystalline SiC ceramic. acs.orgpitt.edu
The final ceramic yield and composition depend on the polymer structure and pyrolysis conditions. rsc.org Catalysts, such as iron(II) chloride (FeCl₂), can be used to promote the formation of specific nanostructures, like SiC nanorods, at specific temperatures. ciomp.ac.cn
Detonation Synthesis Approaches
Detonation synthesis is a highly energetic method used to produce nanomaterials, including SiC nanoparticles. proquest.com This approach utilizes the extreme conditions—pressures over 20 GPa and temperatures exceeding 2000 K—generated during the detonation of an explosive mixture. proquest.com The subsequent rapid quenching, with cooling rates in the billions of Kelvin per second, freezes the desired nanostructures in place. proquest.com
There are two primary strategies for detonation synthesis of SiC:
Using a Si-containing precursor: A preceramic polymer like polycarbosilane is incorporated directly into an explosive matrix, such as a mixture of RDX (cyclotrimethylene-trinitramine) and TNT (trinitrotoluene). proquest.comdtic.milscispace.com Upon detonation, the polymer decomposes and reforms as SiC nanoparticles.
Using elemental precursors: Elemental silicon powder is mixed with a carbon-rich (negatively oxygen balanced) explosive like TNT. proquest.com During detonation, the explosive liberates carbon, which then reacts with the silicon to form SiC. proquest.comaip.org
Research has shown that factors such as the ratio of explosives, the concentration of the silicon additive, and the silicon particle size can significantly influence the detonation performance and the yield of SiC in the resulting soot. proquest.commst.edu This method is capable of bulk production of SiC nanoparticles with diameters typically under 100 nm. proquest.com
Additive Manufacturing of this compound
Additive manufacturing (AM), also known as 3D printing, has emerged as a transformative approach for fabricating complex this compound (SiC) components that are difficult or costly to produce using traditional methods. ornl.govosti.gov This section explores several key AM techniques tailored for SiC, highlighting their unique processes and research findings.
Binder Jet Printing and Chemical Vapor Infiltration
Binder Jet Printing (BJP) combined with Chemical Vapor Infiltration (CVI) is a powerful method for producing near-dense SiC parts with intricate geometries, particularly for applications in the nuclear industry. ornl.govosti.gov The process begins with selectively depositing a liquid binding agent onto a bed of SiC powder, layer by layer, to form a "green" preform. mdpi.com This preform is then subjected to CVI, where a silicon-containing precursor gas infiltrates the porous structure and decomposes at high temperatures (typically 800–1200°C) to deposit SiC, thereby densifying the part. ornl.gov
This hybrid approach is advantageous for creating large-scale, non-fuel-bearing structures for advanced nuclear reactors. ornl.gov Research has demonstrated the capability to produce SiC artifacts with densities between 85% and 92% of the theoretical density (3.21 g/cm³). ornl.gov A feasibility study on producing SiC-aluminum composites using binder jetting and subsequent aluminum infiltration showed a 14% increase in the bulk density of the sintered SiC preforms after infiltration. mdpi.com
Table 1: Properties of SiC Components Fabricated by Binder Jetting and CVI
| Property | Value | Reference |
|---|---|---|
| Theoretical Density | 3.21 g/cm³ | ornl.gov |
| Achieved Density | 85-92% of theoretical | ornl.gov |
Laser Chemical Vapor Deposition (LCVD) for SiC
Laser Chemical Vapor Deposition (LCVD) is a direct writing technique that utilizes a focused laser beam to locally heat a substrate in the presence of precursor gases, inducing a chemical reaction and subsequent deposition of SiC. utexas.eduutexas.eduresearchgate.net This method offers high precision and the ability to create small, complex 3D structures like fibers and lines. utexas.eduutexas.edu
In a typical LCVD process for SiC, methyltrichlorosilane (MTS) and hydrogen are used as precursor gases. utexas.eduutexas.eduresearchgate.net The laser selectively heats the substrate (e.g., graphite or single-crystal silicon), causing the decomposition of MTS and the formation of a solid SiC deposit. utexas.eduutexas.edu The rapid heating and cooling rates, with temperature gradients on the order of 10⁵ K/m, allow for deposition rates ranging from 30 to 300 microns per second. ceramics.org This technique is noted for producing high-purity materials with minimal porosity. utexas.edu
Table 2: LCVD Parameters for SiC Deposition
| Parameter | Description | Reference |
|---|---|---|
| Precursors | Methyltrichlorosilane (MTS), Hydrogen (H₂) | utexas.eduutexas.eduresearchgate.net |
| Substrates | Graphite, Single Crystal Silicon | utexas.eduutexas.edu |
Selective Laser Sintering of SiC Powders
Selective Laser Sintering (SLS) is a powder bed fusion technique where a laser selectively scans and sinters powdered material, layer by layer, to build a solid object. fraunhofer.deutexas.edu Direct SLS of SiC is challenging due to its high melting point and tendency to form passivating oxide layers at elevated temperatures. fraunhofer.de To overcome this, two primary approaches are employed: indirect and direct SLS.
In the indirect method, SiC powders are coated with a polymer binder, such as novolak. fraunhofer.de A low-power diode laser is then used to melt the polymer, binding the SiC grains together to form a green body with a density of around 1.3 g/cm³. fraunhofer.de This green part is subsequently pyrolyzed and siliconized to achieve a dense silicon-infiltrated this compound (SiSiC) component. fraunhofer.de
The direct SLS approach involves using a mixture of silicon and this compound powders. utexas.edu A fiber laser melts the silicon, which acts as a binder for the SiC particles, creating a porous preform. utexas.edu This preform is then infiltrated with liquid silicon at high temperatures (around 1450°C) to produce a highly dense reaction-bonded this compound (RBSC) part. utexas.edu
Table 3: Comparison of SLS Approaches for SiC
| Approach | Binder | Post-Processing | Final Product | Reference |
|---|---|---|---|---|
| Indirect | Polymer (e.g., Novolak) | Pyrolysis, Siliconization | SiSiC | fraunhofer.de |
Fused Deposition Modeling (FDM) with SiC Composites
Fused Deposition Modeling (FDM) is an extrusion-based additive manufacturing process where a thermoplastic filament is heated and extruded through a nozzle to build an object layer by layer. mdpi.comscispace.com For SiC, this technique involves using a composite filament containing SiC powder embedded in a thermoplastic matrix. researchgate.net
The development of these composite filaments is a critical aspect of the process. The SiC powder is compounded with a polymer, such as acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) or a cyclo-olefin polymer (COP), to create a printable filament. researchgate.net Research has focused on maximizing the ceramic filler concentration, with some studies achieving up to 50% by volume, to enhance the properties of the final part. researchgate.net After printing, the polymer binder is typically removed through a debinding process, followed by sintering to densify the SiC component. researchgate.net This method allows for the fabrication of complex, hollow structures without the need for support materials. researchgate.net
Laminated Object Manufacturing (LOM) of SiC
Laminated Object Manufacturing (LOM) is a rapid prototyping technique that builds objects by successively laminating and cutting layers of sheet material. twi-global.comwikipedia.org For SiC fabrication, the process starts with the creation of "green tapes," which are thin sheets of SiC powder mixed with a polymeric binder system. utexas.eduresearchgate.net
These tapes, typically 0.15 mm thick, are stacked and laminated together. researchgate.net A laser or knife then cuts the outline of each layer. twi-global.com After the 3D object is formed, it undergoes a binder removal process and subsequent pressureless sintering to achieve densification. researchgate.net Researchers have achieved final parts with a relative density of 98.16% and a bending strength of 402 ± 23 MPa. researchgate.net This method is well-suited for the design and small-batch fabrication of complex-shaped ceramic parts. researchgate.net
"Green" Synthesis Techniques for this compound
In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthesis methods for SiC. pnu.edu.ua These techniques often utilize renewable resources, operate at lower temperatures, and employ less hazardous chemicals compared to traditional methods. mdpi.comkashanu.ac.ir
One notable approach is the use of biomass as a carbon source. For instance, SiC has been synthesized from corn cobs through a process involving sol-gel and chemical activation, followed by magnesiothermic reduction at 600°C. witpress.com Sugarcane bagasse, an abundant agricultural waste product, has also been identified as a promising precursor for synthesizing SiC via carbothermal reduction. mdpi.com
Another green synthesis route involves the sol-gel process using plant-derived carbon sources like sugar, molasses, and stevia extract, with tetraethoxysilane as the silicon source. kashanu.ac.ir This method has successfully produced SiC nanocrystals at a relatively low temperature of 800°C. mdpi.com A novel technique utilizing dielectric barrier discharge (DBD) plasma has also been developed to synthesize luminescent SiC nanoparticles at atmospheric temperature and pressure, using 3-aminopropyl trimethoxysilane (B1233946) as a precursor. rsc.org This plasma-based method is rapid and avoids the harsh conditions of conventional synthesis. rsc.org
Table 4: Overview of Green Synthesis Methods for SiC
| Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Magnesiothermic Reduction | Corn cob (silica and activated carbon), Magnesium powder | Utilizes agricultural waste, lower temperature (600°C) | witpress.com |
| Carbothermal Reduction | Sugarcane bagasse (silica) | Employs renewable biomass | mdpi.com |
| Sol-Gel Processing | Tetraethoxysilane, Sugar/Molasses/Stevia extract | Low-temperature synthesis (800°C), uses natural carbon sources | mdpi.comkashanu.ac.ir |
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | SiC |
| Methyltrichlorosilane | CH₃SiCl₃ |
| Hydrogen | H₂ |
| Silicon | Si |
| Novolak | - |
| Aluminum | Al |
| Acrylonitrile Butadiene Styrene | (C₈H₈·C₄H₆·C₃H₃N)n |
| Tetraethoxysilane | Si(OC₂H₅)₄ |
| Magnesium | Mg |
Utilization of Waste Materials for SiC Synthesis
The synthesis of this compound (SiC) is traditionally an energy-intensive process with a significant environmental footprint, largely due to the high temperatures required and the reliance on raw materials like petroleum coke and high-purity silica. aiche.orgmdpi.com In a shift towards more sustainable manufacturing, researchers are increasingly exploring the use of various waste materials as alternative sources for silicon and carbon. This approach not only addresses the challenge of waste management but also offers a potentially cost-effective and environmentally friendlier route to produce valuable SiC materials. researchgate.net A wide array of waste streams, including agricultural biomass, industrial byproducts, and electronic waste, have been successfully utilized for SiC synthesis.
Agricultural waste, in particular, has garnered significant attention due to its abundance and inherent silica and carbon content. Materials such as rice husks, corn stover, sugarcane bagasse, and coffee husks have been investigated as viable precursors. eepower.commdpi.comsamipubco.com For instance, scientists at the U.S. Naval Research Laboratory have demonstrated the conversion of rice husks into high-value SiC nanowires through pyrolysis. eepower.com This process takes advantage of the high silica content naturally present in an amorphous state within the husks. eepower.com Similarly, corn stover and sandstone have been used to synthesize porous β-SiC with a high surface area, showcasing a method that combines agricultural waste with a natural silicon source. nsf.gov
Industrial and electronic wastes represent another promising frontier for SiC synthesis. Recycled silicon wafer cutting sludge, a byproduct of the electronics industry, has been successfully converted into SiC through a carbonization process. mdpi.com Researchers have also utilized waste compact discs (CDs) as a carbon source for the synthesis of SiC nanoparticles via carbothermal reduction at 1550 °C. researchgate.net Furthermore, a novel approach has been developed to produce SiC from mixed plastics and glass from automotive waste, yielding spherical nanoparticles. researchgate.net The utilization of waste graphite from industrial mold production, combined with magnesiothermal reduction, has also been shown to be a feasible method for producing SiC at temperatures below 1000 °C. mdpi.com
These innovative approaches highlight a significant trend towards a circular economy model in materials science, where waste is valorized into high-performance materials like SiC.
Table 1: Synthesis of this compound from Various Waste Materials
| Waste Material | Silicon Source | Carbon Source | Synthesis Method | Process Temperature (°C) | Resulting SiC Characteristics | Reference |
|---|---|---|---|---|---|---|
| Agricultural Waste (e.g., rice husks, corn stalks) | Inherent Silica | Inherent Carbon | Pyrolysis | >1300 | Nanocrystals, nanorods, nanowires | eepower.comgoogle.com |
| Corn Stover | Sandstone | Corn Stover | Carbothermal Reduction | 1600 | Porous β-SiC | nsf.gov |
| Sugarcane Bagasse Ash | Sugarcane Bagasse Ash | Sugarcane Bagasse Ash | Carbothermal Reduction | 1600 | 98% pure β-SiC | mdpi.com |
| Coffee Husks | Inherent Silica | Inherent Carbon | Carbothermal Reduction | 300 | Highly pure, spherical SiC | samipubco.com |
| Electronic Waste (CDs) | Silicon Dioxide | Waste CD Char | Carbothermal Reduction | 1550 | 40-90 nm spherical nanoparticles | researchgate.net |
| Automotive Waste | Mixed Waste Glass | Mixed Plastics | Selective Thermal Transformation | 1500 | 50-100 nm spherical nanoparticles | researchgate.net |
| Silicon Wafer Cutting Sludge | Silicon Sludge | Added Carbon | Carbonization | 1550 | β-SiC | mdpi.com |
| Waste Graphite | Silica | Waste Graphite | Magnesiothermal Reduction | <1000 | SiC | mdpi.com |
| Waste Polytetrafluoroethylene (PTFE) | Silicon Source | Waste PTFE | Not Specified | Not Specified | Cubic SiC nanoparticles | rsc.org |
Eco-friendly Precursor Development
In parallel with the utilization of waste materials, there is a growing focus on the development of eco-friendly precursors for SiC synthesis to minimize the use of hazardous chemicals and reduce energy consumption. mdpi.com This involves exploring bio-based and renewable carbon sources as well as novel synthesis routes that operate at lower temperatures.
The sol-gel method has emerged as a versatile technique for producing SiC from environmentally benign precursors. mdpi.com Researchers have successfully synthesized SiC nanocrystals using tetraethoxysilane as a silicon source and "green" carbon sources such as sugar, molasses, and stevia extract. kashanu.ac.irkashanu.ac.ir This method allows for uniform mixing of the precursors at a molecular level, facilitating the reaction at lower temperatures. mdpi.com For example, the use of molasses, sugar, and stevia extract has enabled the synthesis of SiC at a significantly lower temperature of 800 °C. mdpi.comkashanu.ac.ir
The development of sustainable processes extends to the use of natural gas, a less carbon-intensive fuel than petroleum coke, in combination with industrial silicon waste powder. This approach not only produces high-purity SiC but also generates hydrogen gas as a clean byproduct, offering a pathway to reduce CO2 emissions by up to 75% compared to the conventional Acheson process. aiche.orgnsf.gov
Furthermore, the magnesiothermic reduction of silica in the presence of a carbon source has been shown to enable SiC synthesis at temperatures as low as 600 °C. mdpi.comwitpress.com This method has been successfully applied to synthesize SiC from corn cobs, where silica and activated carbon are first derived from the biomass. witpress.com The addition of a metal reducing agent like magnesium significantly lowers the required synthesis temperature, thereby reducing energy consumption and production costs. google.com
These advancements in eco-friendly precursor development are crucial for establishing greener and more sustainable manufacturing routes for this compound, aligning with the principles of green chemistry and engineering.
Table 2: Research Findings on Eco-friendly Precursors for SiC Synthesis
| Precursor System | Synthesis Method | Key Innovation | Processing Temperature (°C) | Resulting SiC | Reference |
|---|---|---|---|---|---|
| Tetraethoxysilane and Green Carbon Sources (sugar, molasses, stevia extract) | Sol-gel Processing | Use of renewable, non-toxic carbon sources | 800 | SiC nanocrystals | kashanu.ac.irkashanu.ac.ir |
| Natural Gas and Industrial Silicon Waste Powder | Methane Pyrolysis | Production of H2 as a clean byproduct and utilization of waste | Not Specified | High-purity SiC powder | aiche.orgnsf.gov |
| Corn Cob-derived Silica and Activated Carbon | Magnesiothermic Reduction | Low-temperature synthesis using a biomass-derived precursor and a catalyst | 600 | SiC | witpress.com |
| Agricultural Waste and Metal Reducing Agent | Calcination | Significant reduction in synthesis temperature | 500-800 | SiC | google.com |
Defect Science and Engineering in Silicon Carbide
Intrinsic and Extrinsic Defects in Silicon Carbide
Defects in this compound can be broadly categorized as intrinsic, which involve only Si and C atoms, or extrinsic, which involve foreign impurity atoms. These defects range from zero-dimensional point defects to one-dimensional dislocations and two-dimensional stacking faults.
Point Defects and Impurities Research
Point defects are localized imperfections in the crystal lattice, typically involving one or two atomic sites. Intrinsic point defects in SiC include vacancies, interstitials, and antisite defects.
Vacancies : These are empty lattice sites where an atom is missing. Both silicon vacancies (VSi) and carbon vacancies (VC) are common and are known to significantly impact carrier lifetimes and recombination processes. nasa.gov They are considered promising candidates for quantum bits and single-photon sources.
Interstitials : These occur when an atom occupies a site in the crystal that is not a normal lattice site. Carbon (Ci) and silicon (Sii) interstitials can be introduced, often through irradiation.
Antisite Defects : These happen when a silicon atom occupies a carbon lattice site (SiC) or a carbon atom occupies a silicon site (CSi). These defects can create deep-level traps within the band gap, affecting the material's electrical properties. nasa.gov
Extrinsic defects are impurities that are incorporated into the SiC lattice. These can be introduced intentionally for doping or unintentionally during the growth process.
Dopants : Nitrogen (N) is the most common n-type dopant, while aluminum (Al) is the primary p-type dopant. Boron (B) is also explored as a potential p-type dopant. The effectiveness of these dopants is crucial for creating functional semiconductor devices.
Unintentional Impurities : Contaminants such as transition metals can be introduced during crystal growth and processing. nasa.gov These impurities can alter the electrical and optical characteristics of the SiC substrate.
The study of these point defects is critical as they can act as charge carrier traps, limiting the minority carrier lifetime which is a crucial parameter for device operation in 4H-SiC.
Table 1: Common Point Defects and Impurities in this compound
| Defect Type | Name | Symbol | Description | Impact |
|---|---|---|---|---|
| Intrinsic | Silicon Vacancy | VSi | A missing silicon atom from its lattice site. | Affects carrier lifetime; quantum applications. |
| Carbon Vacancy | VC | A missing carbon atom from its lattice site. | Affects carrier lifetime; acts as a charge trap. | |
| Silicon Antisite | SiC | A silicon atom on a carbon lattice site. | Introduces deep-level electronic traps. | |
| Carbon Antisite | CSi | A carbon atom on a silicon lattice site. | Introduces deep-level electronic traps. | |
| Extrinsic | Nitrogen Impurity | N | A nitrogen atom, typically substituting a carbon atom. | Common n-type dopant to increase electron concentration. |
Extended Defects: Dislocations and Stacking Faults
Extended defects involve a larger region of the crystal and are generally more detrimental to device performance than point defects.
Dislocations are one-dimensional line defects that represent a disruption in the crystal lattice. The main types found in SiC are:
Threading Screw Dislocations (TSDs) : These run parallel to the c-axis (the growth direction) and have a Burgers vector parallel to the dislocation line.
Threading Edge Dislocations (TEDs) : These also propagate along the c-axis but have a Burgers vector perpendicular to the dislocation line. nasa.gov
Basal Plane Dislocations (BPDs) : These lie in the basal plane of the crystal. BPDs are particularly damaging because they can move under electrical stress and expand into stacking faults, leading to degradation of bipolar device performance. nasa.gov
Stacking Faults (SFs) are two-dimensional, planar defects that disrupt the regular stacking sequence of Si-C bilayers that defines a specific SiC polytype (e.g., 4H-SiC or 6H-SiC). nasa.gov Stacking faults can form during crystal growth (ingrown SFs) or during device operation, a phenomenon known as recombination-induced stacking fault (RISF) expansion. jxtwafer.com RISFs are a major reliability concern for bipolar SiC devices, as their expansion causes a continuous increase in the forward voltage drop. jxtwafer.com
Defect Generation Mechanisms During Growth and Processing
The generation of defects in this compound is a complex process that can occur at nearly every stage of manufacturing, from initial substrate growth to final device fabrication.
Substrate Defectivity and Its Impact on Epitaxy
The quality of the SiC substrate is paramount for producing high-quality epitaxial layers, which form the active regions of semiconductor devices. Many defects in the final epilayer originate from the substrate itself. vet-china.com
Defect Propagation : Crystal defects such as threading screw dislocations, threading edge dislocations, and micropipes present in the substrate can propagate directly into the growing epitaxial layer. jxtwafer.comvet-china.com
Surface Damage : The preparation of the substrate surface before epitaxy is critical. Mechanical processes like cutting, grinding, and polishing can introduce surface and subsurface damage, such as scratches and micro-cracks. jxtwafer.comvet-china.com These damaged areas can act as nucleation sites for new defects during epitaxial growth, including carrot defects and dislocation clusters. vet-china.com
Lattice Mismatch : In heteroepitaxy (e.g., growing 3C-SiC on a silicon substrate), the mismatch in lattice parameters and thermal expansion coefficients between the substrate and the epilayer inevitably leads to the formation of a high density of defects like dislocations and stacking faults at the interface.
Therefore, meticulous control over substrate quality and surface preparation is essential to minimize the density of defects in the final device structure.
Process-Induced Defect Formation
Beyond the initial substrate quality, numerous processing steps can introduce or generate new defects.
Crystal Growth : During the physical vapor transport (PVT) method used for bulk SiC growth, factors like thermal stress from temperature gradients, instabilities in the growth interface, and impurities in the source material can lead to the formation of dislocations, polytype inclusions, and voids. researchgate.net
Thermal and Mechanical Stress : The cooling process after high-temperature growth can induce significant thermal stress, potentially causing micro-cracks. jxtwafer.com High concentrations of dopants like nitrogen can alter the lattice spacing and coefficient of thermal expansion, inducing stress that generates defects during growth. nih.gov
Post-Growth Processing : High-temperature annealing and oxidation, common steps in device fabrication, can provide the energy for basal plane dislocations to dissociate and expand into stacking faults. proquest.com Ion implantation, used for selective doping, causes significant lattice damage that must be repaired through subsequent annealing, which can leave residual point defect clusters.
Table 2: Defect Generation Sources in SiC Manufacturing
| Manufacturing Stage | Primary Defect Sources | Resulting Defects |
|---|---|---|
| Substrate Growth (PVT) | Thermal gradients, interface instability, seed quality. | Micropipes, TSDs, TEDs, BPDs, polytype inclusions. |
| Substrate Preparation | Cutting, grinding, polishing. | Surface/subsurface scratches, micro-cracks, dislocations. |
| Epitaxial Growth | Propagation from substrate, growth condition deviations. | Stacking faults, carrot defects, triangular defects. |
| Device Processing | Ion implantation, high-temperature annealing/oxidation. | Point defect clusters, stacking faults. |
Advanced Characterization of Defects in this compound
To understand and mitigate the impact of these defects, a suite of advanced characterization techniques is employed to identify their type, density, and electronic properties.
Deep Level Transient Spectroscopy (DLTS) : This is a powerful technique for studying electrically active defects (traps) within the semiconductor band gap. ethz.ch By measuring the capacitance transient of a diode at different temperatures, DLTS can determine key defect parameters such as concentration, energy level, and capture cross-section. arxiv.org It is particularly sensitive to point defects. ethz.ch
Photoluminescence (PL) and Electroluminescence (EL) : These optical techniques involve exciting the material with light (PL) or an electrical current (EL) and analyzing the emitted light spectrum. Different defects have unique radiative recombination pathways, resulting in characteristic emission peaks. For example, specific stacking faults in 4H-SiC are known to emit light at 430 nm (2.89 eV). photonetc.com This allows for the identification and mapping of extended defects. photonetc.com
Microscopy Techniques :
Transmission Electron Microscopy (TEM) provides high-resolution imaging of the crystal lattice, allowing for the direct visualization and identification of the structure of extended defects like dislocations and stacking faults.
Atomic Force Microscopy (AFM) is used to characterize the surface morphology of epitaxial layers, revealing defects such as step-bunching and growth pits. nasa.gov
X-ray Diffraction (XRD) : High-resolution XRD techniques can be used to map crystallographic defects across a wafer, providing a valuable tool for assessing substrate quality before epitaxial growth. scientific.net
Non-Destructive Methods : Emerging techniques such as micro-computed tomography (micro-CT) combined with deep learning algorithms are being developed for the non-destructive, three-dimensional visualization and classification of defects like micropipes and carbon inclusions within entire SiC boules. chemistryviews.org
By combining information from these diverse characterization methods, researchers and engineers can correlate specific defects with their impact on device performance, leading to improved growth and processing techniques that enhance the quality and reliability of this compound technology.
Electrical Characterization Techniques
Electrical characterization methods are powerful tools for identifying and quantifying electrically active defects within the bandgap of SiC. These techniques typically measure the response of a device, such as a Schottky barrier diode or a metal-oxide-semiconductor (MOS) capacitor, to an external electrical stimulus to extract information about the energy levels, concentrations, and capture cross-sections of defects.
Capacitance-Voltage (C-V) profiling is a widely used non-destructive technique to determine the doping profile and to characterize electrically active defects in semiconductor materials and devices. wikipedia.orgairccj.org The method involves applying a varying voltage across a semiconductor junction, such as a Schottky barrier or a p-n junction, and measuring the resulting capacitance. wikipedia.org This allows for the creation of a depletion region, which is devoid of free charge carriers but may contain ionized dopants and defects. wikipedia.org The width of this depletion region, and therefore the capacitance, is dependent on the applied voltage, providing insight into the material's properties. wikipedia.org
In the context of this compound, C-V measurements are instrumental in characterizing the quality of SiC substrates and epitaxial layers. For MOS structures, which are the building blocks of MOSFETs, C-V profiling is particularly crucial for assessing the integrity of the SiC/SiO₂ interface. aip.orgethz.ch The presence of interface states and fixed oxide charges can be identified and quantified by analyzing the C-V curve. ethz.ch For instance, a shift in the C-V curve along the voltage axis can indicate the presence of fixed charges, while a "stretch-out" of the curve is characteristic of interface traps. ethz.chumd.edu
| Parameter Determined | C-V Curve Feature | Implication for SiC Devices |
| Doping Concentration | Slope of the 1/C² vs. V plot | Determines the resistivity and breakdown voltage of the device. |
| Interface Trap Density (Dit) | "Stretch-out" along the voltage axis | High Dit can degrade channel mobility in MOSFETs. aip.org |
| Fixed Oxide Charge (Qf) | Parallel shift along the voltage axis | Affects the threshold voltage of MOS devices. ethz.ch |
| Near Interface Oxide Traps (NIOTs) | Hysteresis in the C-V curve | Can cause instability in device performance over time. aip.org |
This table provides a summary of key parameters in SiC devices that can be determined from Capacitance-Voltage (C-V) profiling and their corresponding features on the C-V curve.
Research has shown that post-oxidation annealing in nitric oxide (NO) can significantly reduce the density of interface states in 4H-SiC MOS capacitors, as evidenced by the reduction in the stretch-out of the C-V curve. aip.org
Deep Level Transient Spectroscopy (DLTS) is a highly sensitive technique for the investigation of electrically active defects, or "deep levels," within the bandgap of semiconductors. wikipedia.org This method is capable of detecting defects at concentrations as low as one part in 10¹² of the host material's atoms in silicon, making it an invaluable tool for defect characterization in SiC. wikipedia.org DLTS measurements are typically performed on Schottky diodes or p-n junctions. wikipedia.org
The technique involves applying a reverse bias to the diode to create a depletion region, and then a voltage pulse is used to fill the deep levels with charge carriers. wikipedia.org After the pulse, as the trapped carriers are thermally emitted, the capacitance of the depletion region changes over time. wikipedia.org By analyzing this capacitance transient at different temperatures, a DLTS spectrum is generated, with peaks corresponding to specific deep levels. From the position and height of these peaks, the activation energy, capture cross-section, and concentration of the defects can be determined. sc.edu
In 4H-SiC, DLTS has been instrumental in identifying and characterizing a number of key intrinsic defects. One of the most extensively studied defects is the Z₁/₂ center, which has been identified as a carbon vacancy. silvaco.commdpi.com This defect is known to be a lifetime killer and can significantly impact the performance of high-power devices. ethz.ch Another commonly observed set of defects are the EH₆/₇ centers, which are also related to carbon vacancies. sc.edu Research has shown that certain processing steps, such as thermal oxidation or ion implantation, can introduce or alter the concentration of these deep levels. ethz.chmdpi.com For example, a new defect level at E_c - 2.4 eV was observed for the first time in a 50 μm epitaxial layer of 4H-SiC using DLTS. sc.edu
| Defect Center | Typical Activation Energy (eV) in 4H-SiC | Associated Crystalline Defect | Impact on Device Performance |
| Z₁/₂ | E_c - 0.65 to E_c - 0.70 | Carbon Vacancy (V_C) | Carrier lifetime killer, recombination center. ethz.ch |
| EH₆/₇ | E_c - 1.55 to E_c - 1.60 | Carbon Vacancy related | Acts as a recombination center. sc.edu |
| Ti(c) | E_c - 0.17 | Titanium impurity | Can act as a trap center. sc.edu |
| EH₅ | E_c - 1.03 | Unknown | Can act as a trap center. sc.edu |
This table summarizes some of the common deep-level defects observed in n-type 4H-SiC using Deep Level Transient Spectroscopy (DLTS), along with their key characteristics.
Charge Pumping (CP) is a powerful and sensitive technique for characterizing the interface trap density (D_it) at the semiconductor-insulator interface in MOS transistors. researchgate.net While widely used for silicon-based devices, its application to SiC MOSFETs has revealed some unique challenges and requires careful interpretation. scientific.net The basic principle of charge pumping involves applying a pulsed voltage to the gate of a MOSFET, which alternately drives the interface into accumulation and inversion. scientific.net This process causes charge carriers to be captured and emitted by the interface traps, resulting in a net DC substrate current, known as the charge pumping current. researchgate.net This current is directly proportional to the density of interface traps. researchgate.net
One of the significant findings from CP analysis of SiC MOSFETs is the substantially higher interface trap densities compared to their silicon counterparts. researchgate.net Trap densities on the order of 10¹² cm⁻² to 10¹³ cm⁻² have been reported for SiC, whereas in silicon, they are typically around 10¹¹ cm⁻² or lower. scientific.netresearchgate.net This high trap density is a major factor limiting the channel mobility in SiC MOSFETs. aip.org
The charge pumping technique can be further refined to extract more detailed information about the interface traps. By varying the rise and fall times of the gate pulse, it is possible to probe the energy distribution of the traps within the bandgap. umd.edu A modified three-level charge pumping method has also been developed to determine not only the interface trap densities but also their capture cross-sections for both electrons and holes as a function of trap energy in a single device. semanticscholar.org However, the interpretation of charge pumping results in SiC can be complicated by factors such as the presence of near-interface oxide traps (NIOTs) and non-equilibrium conditions in the channel. scientific.netresearchgate.net
| Measurement Technique | Information Obtained | Relevance to SiC MOSFETs |
| Standard Charge Pumping | Average interface trap density (D_it) | Quantifies the overall quality of the SiC/SiO₂ interface. researchgate.net |
| Frequency-Dependent Charge Pumping | Distinguishes between interface traps and near-interface oxide traps (NIOTs) | Helps to understand the origin of threshold voltage instability. researchgate.net |
| Three-Level Charge Pumping | Energy-resolved D_it and capture cross-sections | Provides a more detailed picture of the trap characteristics across the bandgap. semanticscholar.org |
This table outlines different charge pumping analysis techniques and the specific information they provide about the interface of SiC MOSFETs.
Optical Characterization Methods
Optical characterization techniques are non-contact and non-destructive methods that provide valuable information about the electronic and structural properties of defects in this compound. These methods rely on the interaction of light with the material to probe defect-related energy levels within the bandgap.
Photoluminescence (PL) spectroscopy is a highly sensitive technique used to investigate defects and impurities in semiconductor materials. mdpi.com It involves exciting the material with a light source, typically a laser with a photon energy greater than the material's bandgap, and then analyzing the emitted light (luminescence) as the excited electrons relax back to their ground states. The energy of the emitted photons provides information about the electronic transitions, and thus the energy levels of defects, within the material. mdpi.com
In SiC, PL spectroscopy is widely used to identify various types of defects, including stacking faults, dislocations, and point defects. researchgate.net Different types of stacking faults in 4H-SiC, for instance, have distinct PL emission peaks at specific wavelengths, such as 420 nm for intrinsic Frank stacking faults and 500 nm for double Shockley stacking faults. researchgate.net PL mapping, which involves scanning the excitation laser across the sample and collecting the luminescence at each point, can be used to visualize the spatial distribution of these defects. researchgate.net
Low-temperature PL measurements are particularly useful for studying deep-level defects, as thermal broadening of the emission lines is reduced. mdpi.comresearchgate.net For example, low-temperature PL has been used to study vanadium-related defects and other deep-level emissions in the 1.0 to 1.4 eV range in 4H-SiC. researchgate.net Furthermore, PL has been instrumental in providing evidence for the existence of silicon Frenkel defects in electron-irradiated 4H-SiC. scitation.orgaip.org
| Defect Type in 4H-SiC | Characteristic PL Emission Wavelength (nm) | Significance |
| Intrinsic Frank Stacking Faults | 420 | Can degrade the performance of bipolar devices. researchgate.net |
| Double Shockley Stacking Faults | 500 | Can act as recombination centers. researchgate.net |
| In-grown Stacking Faults | 455 | Form during epitaxial growth and can affect device yield. researchgate.net |
| Nitrogen-Boron Donor-Acceptor Pairs | 580 (at 50 K) | Indicates the presence of these impurities. mdpi.com |
| Silicon Frenkel Defects | 640 and 672 (after irradiation and annealing) | Provides insight into radiation-induced defect formation. aip.org |
This table lists some common defects in 4H-SiC and their characteristic photoluminescence emission wavelengths, which are used for their identification.
The presence of certain point defects, known as color centers, in this compound has opened up exciting possibilities for quantum information science and technology. arxiv.org These color centers can act as single-photon emitters, which are fundamental components for applications such as quantum communication and quantum computing. arxiv.orgoptica.org The characterization of these quantum emitters relies on sophisticated single-photon detection techniques.
A key technique is the use of superconducting nanowire single-photon detectors (SNSPDs), which offer high detection efficiency, low dark count rates, and excellent timing resolution. optica.org The integration of SNSPDs directly onto SiC photonic circuits is a significant step towards the development of monolithic quantum photonic devices. optica.orgnih.gov Researchers have successfully demonstrated single-photon detection with SNSPDs fabricated on a 3C-SiC layer. optica.orgnih.gov
Another important type of single-photon detector is the avalanche photodiode (APD) operated in Geiger mode. semiconductor-today.com SiC APDs are particularly promising for applications requiring operation at high temperatures due to the material's wide bandgap and excellent thermal stability. semiconductor-today.com Studies have shown that 4H-SiC APDs can achieve low dark count rates even at elevated temperatures, making them suitable for demanding environments such as in space missions or industrial process monitoring. semiconductor-today.com
The characterization of single-photon emitters in SiC also involves measuring the second-order autocorrelation function, g⁽²⁾(τ), using a Hanbury Brown and Twiss interferometer. mdpi.com A value of g⁽²⁾(0) less than 0.5 is a clear indication of single-photon emission. The fluorescence lifetime and emission spectrum of these color centers are also crucial parameters that are investigated as a function of temperature to understand their photophysical properties. mdpi.com
| Single Photon Emitter in SiC | Key Properties | Potential Applications |
| Divacancy (V_SiV_C) | Stable and bright emission at room temperature. | Quantum sensing, quantum information processing. mdpi.com |
| Silicon Vacancy (V_Si) | Optically addressable spin states. | Quantum bits (qubits) for quantum computing. arxiv.org |
| Nitrogen-Vacancy Center (N_CV_Si) | Emission in the telecom wavelength range. | Quantum communication over optical fibers. aip.orgethz.ch |
This table highlights some of the important single-photon emitters (color centers) found in this compound, their key properties, and their potential applications in quantum technologies.
Magnetic Resonance Techniques
Magnetic resonance techniques are powerful non-invasive tools for probing the local atomic and electronic structure of defects in this compound (SiC). By exploiting the spin properties of electrons and nuclei, these methods provide detailed information about the nature, symmetry, and chemical environment of point defects.
Electrically Detected Magnetic Resonance (EDMR)
Electrically Detected Magnetic Resonance (EDMR) is a highly sensitive technique that combines electron spin resonance (ESR) with electrical measurements to study defects in semiconductor devices. It detects the change in electrical current caused by spin-dependent recombination of charge carriers at paramagnetic defect centers. This method is particularly valuable for identifying performance-limiting defects at interfaces and in the bulk of SiC devices. maxmiletech.comresearchgate.net
In SiC, EDMR has been instrumental in characterizing defects at the critical SiC/SiO2 interface in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). maxmiletech.comresearchgate.net By applying charge pumping EDMR (CP-EDMR), researchers can specifically probe the spin states at this interface. maxmiletech.com Studies have successfully identified major interface defects, such as carbon-antisite-carbon-vacancy (CSiVC) complexes on the C-face of 4H-SiC. researchgate.net
EDMR is also a key technique in the development of quantum sensing technologies using SiC. The negatively charged silicon vacancy (VSi-) is a prominent defect in SiC with spin-dependent properties that can be read out electrically. hitachi-hightech.com This allows for the creation of compact and robust magnetometers. hitachi-hightech.com Research has focused on simulating and experimentally verifying the EDMR signatures of VSi- to optimize the sensitivity of these quantum sensors. hitachi-hightech.com
Key Research Findings from EDMR Studies in SiC:
| Defect Investigated | Host Material/Device | Key Findings |
| SiC/SiO2 Interface Defects | Commercial SiC Power MOSFETs | Development of charge pumping EDMR (CP-EDMR) to probe spin states at the interface; demonstrated robustness of the spin resonance signal against electron irradiation. maxmiletech.com |
| Negatively Charged Silicon Vacancy (VSi-) | 4H-SiC Diodes | EDMR signatures used for quantum magnetometry; simulation models reproduce experimental spectra, confirming that spin-dependent recombination pathways govern magnetometric sensitivity. hitachi-hightech.com |
| C-face Interface Defects | C-face 4H-SiC MOSFETs | Identification of the major interface defects as c-axial types of carbon-antisite-carbon-vacancy (CSiVC) defects in their positive charge state. researchgate.net |
| Nitrogen-related Defects | SiC PIN Diodes | Detection of a dominant spin-dependent defect similar to nitrogen-related defects, likely involving an intrinsic paramagnetic center and a deep level impurity. researchgate.net |
Optically Detected Magnetic Resonance (ODMR)
Optically Detected Magnetic Resonance (ODMR) is another highly sensitive method that combines optical spectroscopy with magnetic resonance. It measures the change in the intensity of photoluminescence (PL) when a sample is subjected to a microwave field that induces transitions between spin sublevels of a paramagnetic defect. ODMR is particularly effective for studying optically active point defects, often referred to as color centers, which are crucial for quantum information processing and sensing applications. aip.org
In SiC, ODMR has been extensively used to investigate intrinsic defects such as the silicon vacancy (VSi) and the divacancy (VCVSi). The negatively charged silicon vacancy (VSi-) in SiC is a well-studied defect with spin-dependent optical properties that make it a promising candidate for quantum bits (qubits). cameca.com ODMR measurements are fundamental to reading out the spin state of these defects.
Systematic studies have been conducted to understand how experimental parameters, such as laser power and microwave power, affect the ODMR signal contrast and linewidth. istgroup.com Optimizing these parameters is critical for enhancing the sensitivity of SiC-based quantum sensors. istgroup.com For instance, research on ensemble-divacancy spins in 4H-SiC has shown that the magnetic field sensing sensitivity can be significantly improved by optimizing the laser and microwave power. istgroup.com Furthermore, thermal treatments, such as annealing, have been shown to improve the ODMR contrast of VSi- defects by reducing other irradiation-induced defects. cameca.com
Research Highlights of ODMR in SiC:
| Defect Investigated | Host Material | Key Findings |
| Intrinsic Defects (S=1 centers) | 6H-SiC | Identified four S=1 centers suggested to be different configurations of a silicon vacancy paired with a nearest-neighbor point defect, acting as efficient non-radiative recombination channels. mdpi.com |
| Ensemble-Divacancy Spins | 4H-SiC | Systematically investigated the dependence of ODMR contrast and linewidth on laser and microwave power to optimize magnetic field sensing sensitivity. istgroup.com |
| Negatively Charged Silicon Vacancy (VSi-) | Proton-irradiated 4H-SiC | Annealing at 600 °C was found to maximize the ODMR contrast, leading to a 1.6 times greater sensor sensitivity, attributed to the reduction of other irradiation-induced defects. cameca.com |
Complementary Defect Characterization
Beyond magnetic resonance, a suite of complementary techniques provides a more complete picture of defect landscapes in SiC. These methods probe different physical properties, from charge transport to local magnetic fields and elemental composition, offering a multi-faceted understanding of defect structures and their impact on material and device performance.
Edge-TCT (Transient Current Technique)
The Edge-Transient Current Technique (Edge-TCT) is a powerful method for spatially resolving the effects of defects on the charge transport properties of semiconductor devices. nih.govspringerprofessional.deglobalsino.com It involves focusing a pulsed laser onto the polished edge of a device to generate electron-hole pairs at a precise location. The transient current induced by the drift of these charge carriers in the device's electric field is then measured. By scanning the laser spot across the device, a three-dimensional map of charge collection efficiency and electric field distribution can be constructed.
In SiC, Edge-TCT has been demonstrated to be highly effective in mapping the impact of defect distributions, particularly those induced by irradiation. nih.govspringerprofessional.de For example, in proton-irradiated 4H-SiC, Edge-TCT has been used to precisely map a defect-rich layer, identify the position of the implantation peak, and determine the polarity of the space charge in the vicinity of the implanted region. nih.govspringerprofessional.deglobalsino.com A key advantage of Edge-TCT is that it is sensitive only to electrically active defects, providing direct insight into their influence on device operation. springerprofessional.de The results from Edge-TCT can be correlated with simulations to calibrate charge carrier distribution models in SiC devices. nih.govspringerprofessional.denasa.gov
Muon Spin Rotation Spectroscopy (μSR)
Muon Spin Rotation, Relaxation, or Resonance (μSR) is a nuclear technique that uses spin-polarized positive muons as microscopic magnetic probes. eag.com When implanted into a material, muons thermalize and their spin precesses in the local magnetic field. By detecting the positrons emitted preferentially in the direction of the muon's spin upon decay, one can deduce information about the local magnetic environment and the charge state of the muon. researchgate.netosti.gov Since the positive muon can capture an electron to form muonium (Mu), a light isotope of hydrogen, μSR is an excellent tool for studying hydrogen-related defects and other point defects that can trap muons. researchgate.netcadence.com
In SiC, low-energy μSR (LE-μSR) has been employed to study near-surface defects, such as silicon and carbon vacancies created by proton irradiation. osti.gov The technique has shown the capability to differentiate between VSi and VC. osti.gov For instance, the negatively charged silicon vacancy (VSi) attracts the implanted muon, forming a paramagnetic muonium state, which leads to a reduction in the diamagnetic fraction of the μSR signal. osti.gov Conversely, in samples with a high concentration of carbon vacancies, the muon quickly captures two electrons to form a diamagnetic state. osti.gov This sensitivity to the charge state of defects makes μSR a valuable tool for identifying specific vacancy types in SiC. researchgate.netosti.gov
Microscopic and Spectroscopic Imaging
A variety of microscopic and spectroscopic techniques are employed to provide detailed information about the structural, chemical, and electronic properties of defects in SiC.
Scanning Electron Microscopy (SEM): SEM is widely used for high-resolution imaging of surface morphology. researchgate.net In SiC, it is used to visualize surface defects such as pits, scratches, and dislocations. hitachi-hightech.com High-resolution SEM can reveal the unique step morphology associated with different types of dislocations on the wafer surface. hitachi-hightech.com Low-energy SEM is particularly useful as it can provide information about the crystal structure just below the surface. researchgate.netspringerprofessional.de
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of surfaces with atomic-scale resolution. researchgate.net It is used to measure surface roughness and characterize morphological defects on SiC wafers, such as growth pits that are often associated with crystallographic defects like screw dislocations. maxmiletech.com Beyond topography, AFM can also be used to assess nanoscale mechanical properties like elasticity and adhesion. azom.comnist.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of atoms near the surface. scirp.org In SiC, XPS is crucial for analyzing the SiC/SiO2 interface, where it can distinguish between Si-C bonds in the carbide and Si-O bonds in the oxide. msu.eduresearchgate.net It can also detect the presence of carbon clusters or silicon oxycarbides (SiOxCy) at the interface, which are known to affect device performance. msu.eduresearchgate.net
Rutherford Backscattering Spectrometry (RBS): RBS is a quantitative, non-destructive technique used to determine the elemental composition and thickness of thin films. eag.comeag.cominfinitalab.com By using a channeled beam aligned with the crystal axes, RBS can also be used to assess crystal quality and quantify lattice damage, such as the concentration of displaced atoms in an irradiated sample. wikipedia.orgceriumlabs.com This makes it valuable for profiling implantation-induced damage in SiC. ceriumlabs.com
X-ray Diffraction (XRD): XRD is a primary tool for investigating the crystallographic structure of SiC. mdpi.com It is used to identify different SiC polytypes and to characterize crystalline defects that cause strain in the lattice, such as stacking faults, dislocations, and low-angle grain boundaries. aip.orgmdpi.com Analysis of XRD peak broadening and shifts can provide quantitative information about defect densities and macroscopic crystal plane bending. aip.orgresearchgate.net
Low-Energy Electron Diffraction (LEED): LEED is a technique highly sensitive to the atomic structure of the outermost layers of a single crystal. cadence.combhu.ac.inwikipedia.org It provides a diffraction pattern that reflects the symmetry and periodicity of the surface. wikipedia.orglibretexts.org In SiC, LEED can be used to study surface reconstructions and the arrangement of adatoms. The broadening of LEED spots can also provide qualitative information about surface imperfections like atomic steps and dislocations. bhu.ac.inwikipedia.org
Secondary Ion Mass Spectrometry (SIMS): SIMS is an extremely sensitive technique for measuring the elemental composition and depth distribution of trace elements and dopants. istgroup.comeag.com It works by sputtering the sample surface with a primary ion beam and analyzing the mass of the ejected secondary ions. eag.com In SiC manufacturing and research, SIMS is essential for depth profiling of implanted dopants and for detecting minute concentrations of impurities that can act as defects. istgroup.comeag.com
Summary of Microscopic and Spectroscopic Imaging Techniques for SiC Defect Characterization:
| Technique | Information Provided | Application in SiC Defect Science |
| SEM | High-resolution surface morphology, visualization of surface defects. | Imaging of dislocations, stacking faults, and growth pits. hitachi-hightech.comresearchgate.net |
| AFM | Atomic-scale 3D surface topography, surface roughness, nanoscale mechanical properties. | Characterization of growth pits associated with dislocations, measurement of surface roughness. maxmiletech.comresearchgate.net |
| XPS | Surface elemental composition, chemical bonding states. | Analysis of the SiC/SiO2 interface, identification of Si-C, Si-O, and SiOxCy bonds. scirp.orgmsu.eduresearchgate.net |
| RBS | Elemental composition, film thickness, crystal lattice damage. | Quantitative analysis of thin films, depth profiling of implantation-induced damage. eag.comwikipedia.orgceriumlabs.com |
| XRD | Crystallographic structure, polytype identification, lattice strain. | Characterization of stacking faults, dislocations, and macroscopic crystal plane curvature. aip.orgmdpi.comresearchgate.net |
| LEED | Surface crystal structure, symmetry, and periodicity. | Analysis of surface reconstructions and qualitative assessment of surface imperfections. bhu.ac.inwikipedia.org |
| SIMS | Trace element and dopant concentration, depth profiling. | Measuring dopant distributions from ion implantation, detecting impurities. istgroup.comeag.com |
Defect Engineering and Mitigation Strategies in this compound
Defect engineering in this compound (SiC) encompasses a range of sophisticated techniques designed to control and minimize the presence of crystalline imperfections. These strategies are critical for enhancing the performance and reliability of SiC-based electronic devices. By manipulating growth conditions, post-growth treatments, and doping processes, it is possible to significantly reduce the density of detrimental defects.
Strategies for Reducing Basal Plane Dislocations
Basal plane dislocations (BPDs) are particularly harmful defects in SiC-based power devices as they can increase leakage currents and cause forward voltage drift in bipolar devices. aip.org Consequently, significant research has been dedicated to developing methods for their reduction. The primary goal of these strategies is often to encourage the conversion of BPDs, which propagate in the basal plane, into less harmful threading edge dislocations (TEDs) that are perpendicular to it. aip.orggoogle.com
Key strategies for minimizing BPDs include:
Growth Process Optimization: Modifications to the Physical Vapor Transport (PVT) growth method are a primary approach. By adapting temperature gradients, the seed attachment method, and the initial seeding phase, the thermoelastic stress within the growing crystal can be reduced, which in turn suppresses the formation of BPD arrays. researchgate.net For instance, reducing the axial temperature gradient from 33 K/cm to 25 K/cm and the radial gradient from 4.0 K/cm to 1.8 K/cm has been shown to completely suppress bunched BPD arrays. Similarly, optimizing the cooling rate after growth can significantly lower BPD density. powerwaywafer.com
Off-Axis Substrate Growth: Growing epitaxial layers on SiC substrates that are cut at a slight angle (e.g., 4° or 8°) to the crystallographic basal plane is a well-established technique. aip.orggoogle.com This "off-axis" or "off-cut" approach facilitates the conversion of BPDs from the substrate into TEDs at the substrate/epilayer interface, preventing their propagation into the active device layers. aip.orggoogle.com
Substrate Preparation and Patterning: Pre-growth treatments of the substrate surface can enhance the BPD-to-TED conversion rate. Techniques such as molten potassium hydroxide (KOH) etching or the lithographic and dry-etch patterning of the substrate surface create features that interrupt the path of BPDs and promote their conversion at the beginning of epitaxial growth. google.comresearchgate.net
Growth Interruption and Annealing: Introducing controlled interruptions during the epitaxial growth process can effectively reduce BPDs by up to 98%. aip.org Additionally, high-temperature annealing of epilayers after growth, for example at 1750°C or higher under a nitrogen overpressure, can remove BPDs while preserving the surface morphology. techlinkcenter.org
The effectiveness of these strategies can be quantified by the reduction in BPD density, as detailed in the table below.
Table 1: Effect of Mitigation Strategies on Basal Plane Dislocation (BPD) Density
| Mitigation Strategy | Description | Resulting BPD Density | Reference |
|---|---|---|---|
| Optimized PVT Growth (Stress Reduction) | Modifying temperature gradients and seed holder to reduce shear stress from 18.0 MPa to 8.3 MPa. | Reduced by one order of magnitude to ~10³ cm⁻². | researchgate.net |
| Optimized Cooling and Bonding | Increasing cooling rate, optimizing seed crystal bonding, and using graphite (B72142) crucibles with lower thermal expansion coefficients. | Reduced from 4689 cm⁻² to 704 cm⁻². | powerwaywafer.com |
| Growth on Off-Axis Substrates | Epitaxial growth on substrates with an off-axis angle of no more than 6°. | ≤ 2 cm⁻² at the epilayer surface. | google.com |
| In Situ Growth Interruption | A combination of temperature, propane (B168953) flow, and duration is adjusted during an in-situ interrupt. | 98% reduction in BPDs. | aip.org |
Interface Defect Control (e.g., SiC/SiO2 Interface)
The interface between this compound and its native oxide, silicon dioxide (SiO₂), is a critical component in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). However, this interface typically contains a high density of defects (interface traps) that can trap charge carriers, reducing channel mobility and degrading device performance. researchgate.netosti.govgriffith.edu.aumdpi.com Therefore, controlling these interface defects is paramount.
The primary strategies for SiC/SiO₂ interface defect control involve post-oxidation annealing (POA) in various atmospheres to passivate the defects. Passivation involves supplying atoms that can bond with the electrically active defects (like dangling bonds), neutralizing them.
Nitridation (NO and N₂O Annealing): The most common and successful method for passivating SiC/SiO₂ interface traps is annealing in a nitrogen-containing atmosphere, such as nitric oxide (NO) or nitrous oxide (N₂O), at high temperatures (1150–1350°C). griffith.edu.au This process incorporates nitrogen atoms at the interface, which effectively passivates carbon-related defects and silicon dangling bonds, reducing the density of interface states (Dᵢₜ) by about an order of magnitude. griffith.edu.auscientific.net Stronger NO passivation can suppress fast interface states, indicating that nitridation may shift defects from shallow energy levels to deeper ones. scientific.net
Hydrogen and Fluorine Passivation: First-principles calculations and experimental results show that hydrogen and fluorine can also passivate defects at the SiC/SiO₂ interface. researchgate.netosti.gov Atomic hydrogen can be effective, though annealing in molecular hydrogen (H₂) gas has shown conflicting results. researchgate.netosti.gov Both atomic fluorine and hydrogen, separately or combined, can passivate point defects involving excess carbon. researchgate.netosti.gov
Sodium-Enhanced Oxidation: Oxides grown using sodium-enhanced oxidation have been shown to have a significantly lower density of the very fast near-interface traps that are typically observed in nitrided oxides, potentially leading to improved channel mobility. griffith.edu.au
Oxidation Process Optimization: In addition to post-annealing treatments, optimizing the initial oxidation process itself, for example through wet oxidation processes, can help minimize the formation of defects at the interface. mdpi.com
The following table summarizes the impact of different passivation techniques on the SiC/SiO₂ interface.
Table 2: Interface Defect Control and Passivation Techniques for SiC/SiO₂
| Technique | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Post-Oxidation Annealing in NO or N₂O | Nitrogen atoms passivate carbon clusters and other defects at the interface. | Reduces interface state density by approximately an order of magnitude. | griffith.edu.au |
| Hydrogen Gas Annealing (FGA) | Hydrogen passivates negatively charged defects. | Effectively reduces negative fixed charge and interface state density, but can also slightly decrease the conduction band offset. | scientific.net |
| Fluorine Passivation | Atomic fluorine bonds with and neutralizes carbon-related point defects. | Calculations suggest molecular fluorine may be more effective for passivation than molecular hydrogen. | researchgate.netosti.gov |
| Sodium-Enhanced Oxidation | Modifies the oxide growth process to prevent the formation of certain traps. | Near-interface trap density is at least two orders of magnitude lower than in NO-annealed oxides. | griffith.edu.au |
Doping Control and Its Challenges
Achieving precise and controlled doping is essential for creating the n-type and p-type regions that form the basis of SiC semiconductor devices. However, the inherent physical properties of SiC present significant challenges to conventional doping methods. semiconductorforu.com
The primary challenge stems from the extremely high strength of the Si-C bonds, which results in exceptionally low diffusion coefficients for dopant species, even at very high temperatures (above 1500°C). nih.govmdpi.com This makes thermal diffusion, a standard doping technique for silicon, practically impossible for SiC. nih.gov Consequently, ion implantation is the method of choice for selective doping in SiC device fabrication. nih.govnih.govbohrium.comresearchgate.net
Key challenges associated with doping control in SiC include:
Post-Implantation Annealing: Ion implantation introduces significant lattice damage, which can lead to the amorphization of the crystal structure if the dose is too high. nih.gov A high-temperature post-implantation annealing step (typically >1500°C) is required to both repair this crystal damage and to move the implanted ions from interstitial positions to substitutional lattice sites, where they become electrically active. mdpi.comnih.govresearchgate.netsemicorex.com This high-temperature process itself can be a challenge, requiring measures to prevent surface degradation. nih.gov
High Ionization Energy of P-type Dopants: The most common p-type dopant, aluminum (Al), has a relatively high ionization energy in SiC (over 200 meV). nih.govnih.gov Boron (B), another potential p-type dopant, has an even higher ionization energy (~300 meV), which is why it is not typically used. nih.govmdpi.com This high ionization energy leads to incomplete ionization of the acceptor atoms at room temperature, meaning that not all dopant atoms contribute a free hole to the valence band. This results in lower conductivity for a given dopant concentration compared to silicon and makes it difficult to achieve low-resistance p-type regions and good ohmic contacts. nih.govsemicorex.com
Dopant Co-implantation: To improve the electrical activation of implanted dopants, co-implantation of other elements like carbon or silicon has been proposed. For instance, co-implanting carbon with aluminum or boron is intended to create an excess of carbon interstitials, which increases the probability of Al or B atoms occupying the desired silicon sublattice sites, thereby enhancing their activation as shallow acceptors. nih.govmdpi.com
Unintentional Doping: During the bulk crystal growth process, unintentional incorporation of impurities like nitrogen (an n-type dopant) and boron (a p-type dopant) from the growth environment (e.g., graphite parts, source powders) is a major challenge, particularly for producing high-purity semi-insulating substrates. aip.org
The table below lists the common dopants used in SiC and their relevant properties.
Table 3: Common Dopants in this compound and Their Properties
| Dopant | Type | Lattice Site | Typical Ionization Energy (in 4H-SiC) | Key Challenges |
|---|---|---|---|---|
| Nitrogen (N) | n-type | Carbon (C) | ~50-100 meV | Common unintentional dopant. aip.org |
| Phosphorus (P) | n-type | Silicon (Si) | ~60-115 meV | Lower diffusion than Nitrogen. |
| Aluminum (Al) | p-type | Silicon (Si) | ~200-240 meV | High ionization energy leads to incomplete activation at room temperature. nih.govnih.gov |
| Boron (B) | p-type | Silicon (Si) | ~300-350 meV | Very high ionization energy makes it generally unsuitable as a primary dopant. nih.govmdpi.com |
Device Fabrication and Manufacturing Science for Silicon Carbide
Silicon Carbide Wafer Manufacturing Technologies
The manufacturing of this compound (SiC) wafers is a complex process owing to the material's hardness and chemical inertness. The primary methods for producing high-quality single-crystal SiC wafers are Physical Vapor Transport (PVT) and Chemical Vapor Deposition (CVD).
Physical Vapor Transport (PVT): Also known as the seeded sublimation technique, PVT is the most common method for growing SiC single crystals (boules). researchgate.netpvatepla-korea.com In this process, a polycrystalline SiC source material is heated to high temperatures (typically 1,800–2,600 °C) under low pressure in an inert carrier gas like argon. pvatepla-korea.com The SiC sublimes, and the vapor species (Si, Si2C, SiC2) are transported to a slightly cooler SiC seed crystal, where they condense and grow a single crystal boule. pvatepla-korea.com The temperature gradient between the source and the seed crystal is a critical parameter for controlling the growth rate and quality of the crystal. cvdequipment.com
Chemical Vapor Deposition (CVD): CVD is another key technology in SiC wafer manufacturing, often used for growing epitaxial layers on SiC substrates, but also for producing high-purity bulk SiC. semicorex.comsemi-cera.com In the CVD process, volatile precursor gases containing silicon (e.g., silane (B1218182), SiH4) and carbon (e.g., propane (B168953), C3H8) are introduced into a reaction chamber where they decompose at high temperatures and deposit a thin film of SiC onto a substrate. semicorex.comdtic.mil CVD offers excellent control over the purity and uniformity of the grown material. semicorex.com Plasma-enhanced CVD (PECVD) is a variation that uses plasma to catalyze the chemical reactions at lower temperatures. svmi.com
Large Diameter Wafer Production
The semiconductor industry is continually pushing for larger wafer diameters to increase the number of devices per wafer and reduce manufacturing costs. For SiC, the transition from 150 mm to 200 mm wafers is a significant technological challenge. Both PVT and CVD technologies are being adapted for the production of these larger wafers.
PVT systems for 150 mm and 200 mm wafer production require precise control over the high-temperature environment (up to 2500 °C) to ensure uniform crystal growth across the larger diameter. cvdequipment.com Key features of these advanced PVT systems include:
Automated Control: Automated crucible loading/unloading, recipe-driven process control, and real-time monitoring of crystal growth are essential for repeatability and high yield. cvdequipment.com
Thermal Gradient Control: The ability to manipulate the thermal gradients, for instance through a repositionable RF coil, is crucial for optimizing the growth process for larger boules. cvdequipment.com
Precision Temperature and Pressure Control: Maintaining tight control over temperature (e.g., ±0.5°C at 2500°C) and pressure (e.g., ±1%) is critical for producing low-defect boules. cvdequipment.com
High-Temperature Chemical Vapor Deposition (HTCVD) is an alternative method being developed for the bulk growth of large-diameter SiC crystals. xtal.works This gas-based technique allows for higher growth rates at reduced thermal gradients compared to conventional PVT. xtal.works
Control of Wafer Bowing and Warping
Wafer bowing and warping are significant challenges in SiC wafer manufacturing, arising from residual stresses introduced during processes like grinding, lapping, and polishing. researchgate.net These stresses can lead to wafer breakage and issues in subsequent epitaxial growth and device fabrication. patsnap.com High-temperature annealing is a primary method used to control and reduce wafer bow and warp. google.comvacfurnace.com
The annealing process involves heating the SiC wafer to high temperatures (typically 1200-1800°C) in an inert or reducing atmosphere, holding it at that temperature for a specific duration, and then slowly cooling it down. google.com This allows for the relaxation of internal stresses through the rearrangement of the crystal lattice. patsnap.com
Another patented method involves applying mechanical stress to the wafer to deform it towards a flatter state while simultaneously annealing it at a high temperature. patsnap.comgoogle.com This combination of mechanical and thermal treatment helps to "lock in" the flatter shape as the crystal lattice rearranges. patsnap.com The effectiveness of annealing on reducing wafer bow is dependent on the annealing temperature, with higher temperatures generally leading to a greater reduction in bow. researchgate.netcambridge.org However, complete removal of lapping-induced bow may require temperatures as high as 2000°C. researchgate.netcambridge.org
| Parameter | Value | Reference |
| Annealing Temperature | 1200-1800 °C | google.com |
| Preferred Annealing Temperature | 1300-1500 °C | google.com |
| Heating Time | 1-8 hours | google.com |
| Holding Time | 0.1-5 hours | google.com |
| Cooling Time | 1-10 hours | google.com |
Surface Preparation and Etching Techniques
The surface quality of SiC wafers is critical for the performance of devices fabricated on them. Therefore, meticulous surface preparation and etching techniques are employed to remove subsurface damage from manufacturing and to create the desired device structures.
Surface Preparation: The goal of surface preparation is to produce a smooth, clean, and damage-free surface. This typically involves a multi-step process:
Grinding/Lapping: To achieve the desired wafer geometry. researchgate.net
Mechanical Polishing: To reduce surface roughness. researchgate.net
Chemical Mechanical Polishing (CMP): This is the most effective method for achieving a scratch-free surface with minimal subsurface damage. researchgate.net
Cleaning: To remove any contaminants from the surface. researchgate.net
Hydrogen etching is a technique used to create atomically flat surfaces with well-defined atomic steps, which is ideal for subsequent epitaxial growth. ntnu.nocmu.edu This process involves heating the SiC wafer to high temperatures (around 1600-1800°C) in a hydrogen atmosphere. ntnu.nocmu.edu
Etching Techniques: Etching is used to pattern the SiC wafer to create device structures. Due to SiC's chemical inertness, specialized etching techniques are required.
Wet Etching: Wet chemical etching of SiC is challenging and often requires high temperatures. theiet.org Electrochemical etching is a more common wet etching method. nycu.edu.twelectrochem.org In this process, an electrical current is passed through the SiC wafer in an electrolyte solution, typically containing hydrofluoric acid (HF). nycu.edu.twelectrochem.org This technique can be used to create deep, three-dimensional structures in the SiC. nycu.edu.twelectrochem.org The etch rate and surface morphology can be controlled by varying the current density and HF concentration. nycu.edu.tw
Dry Etching: Dry etching, particularly plasma etching, is the most widely used method for patterning SiC. theiet.orgwikipedia.orgresearchgate.net This involves using a plasma of reactive gases (e.g., fluorine-based or chlorine-based) to etch the SiC surface. researchgate.net High-density plasma sources like inductively coupled plasma (ICP) can achieve high etch rates. theiet.org The choice of etching gas can influence the etch rate and the resulting surface quality. researchgate.net
| Etching Method | Key Features | Typical Applications |
| Electrochemical Etching | Uses HF solution and electrical current; allows for deep, 3D structures. | MEMS, sensor fabrication. |
| Plasma Etching (Dry) | Uses reactive gas plasma (e.g., fluorine, chlorine-based); high etch rates with ICP. | Device patterning, via formation. |
| Hydrogen Etching | High-temperature process in H2 atmosphere; produces atomically flat surfaces. | Substrate preparation for epitaxy. |
Ohmic and Schottky Contact Formation
The formation of reliable ohmic and Schottky contacts is crucial for the proper functioning of SiC devices. Ohmic contacts provide a low-resistance path for current to flow into and out of the device, while Schottky contacts form a rectifying barrier.
The formation of ohmic contacts on wide-bandgap semiconductors like SiC is challenging because it is difficult to find metals with a work function that allows for ideal band alignment. purdue.edu Therefore, ohmic contacts on SiC are typically formed by depositing a metal or metal alloy and then performing a high-temperature anneal. purdue.edu This annealing step induces reactions at the metal-SiC interface that lead to the formation of silicides and/or a heavily doped interfacial layer, which facilitates current transport. purdue.edu
Metallization Schemes and Processing Technologies
The choice of metallization scheme depends on whether the contact is being made to n-type or p-type SiC.
N-type SiC: Nickel (Ni) is the most commonly used metal for forming ohmic contacts to n-type SiC. purdue.eduuark.edu A layer of Ni is typically deposited on the SiC surface using a technique like sputtering, followed by a rapid thermal anneal at temperatures around 900-950°C. purdue.edu This anneal causes the Ni to react with the SiC to form nickel silicides (e.g., Ni2Si), which results in a low-resistance ohmic contact. purdue.edu
P-type SiC: Forming low-resistance ohmic contacts to p-type SiC is generally more difficult than to n-type. Titanium (Ti) and aluminum (Al) based metallizations are the most common. purdue.eduuark.edu A common scheme involves a layered stack of Ti and Al, which is then annealed. The annealing process is thought to lead to the formation of titanium silicide (Ti3SiC2) and the diffusion of Al into the SiC, which increases the p-type doping at the surface and reduces the contact resistance.
Processing Technologies: The primary processing steps for forming these contacts include:
Photolithography: To define the areas where the metal contacts will be formed. uark.edu
Metal Deposition: Typically done by sputtering or electron beam evaporation. uark.edu
Lift-off: To remove the metal from the areas where it is not wanted.
Annealing: A high-temperature step to form the ohmic contact. This can be done in a furnace or using a more localized heating method like laser annealing. electrooptics.com
| Dopant Type | Common Metallization | Typical Annealing Temperature |
| n-type | Nickel (Ni) | 900-950 °C |
| p-type | Titanium/Aluminum (Ti/Al) | Varies, often around 1000 °C |
Thermal Stability of Contacts
For SiC devices intended for high-temperature applications, the thermal stability of the ohmic and Schottky contacts is of paramount importance. nasa.gov High temperatures can cause degradation of the contacts through mechanisms such as:
Interdiffusion: The diffusion of atoms between the metal layers and between the metal and the SiC. nasa.gov
Oxidation: The reaction of the contact metals with oxygen in the ambient environment. nasa.gov
Microstructural Changes: Changes in the composition and structure of the metal-SiC interface. nasa.gov
To improve the thermal stability of contacts, several strategies are employed:
Diffusion Barriers: A layer of a refractory material, such as tantalum silicide (TaSi2), can be placed between the primary contact metal and an overlayer to prevent interdiffusion. bohrium.com
Protective Capping Layers: A final layer of a chemically inert and stable metal like platinum (Pt) or a dielectric like alumina (B75360) (Al2O3) can be used to protect the underlying contact from oxidation. purdue.edunasa.gov
Interfacial Layers: Introducing a thin layer, such as nanocrystalline graphite (B72142), at the metal-SiC interface can enhance thermal stability. transducer-research-foundation.org
Research has shown that metallization schemes like Ti/TaSi2/Pt on n-type SiC can exhibit stable ohmic behavior after hundreds of hours at temperatures of 500-600°C in air. nasa.gov The stability of W/Ni contacts has also been demonstrated, with the continuous release of Ni, W, and Si atoms that react with ambient oxygen to form a protective oxide layer that prevents further oxygen diffusion to the interface. aip.org The annealing temperature used to form the contact can also impact its long-term thermal stability, with higher initial annealing temperatures sometimes leading to faster degradation during aging. iphy.ac.cnresearchgate.net
Advanced Device Integration and Packaging Research
The successful implementation of this compound (SiC) devices in high-performance applications is intrinsically linked to advancements in packaging technology. As SiC devices push the boundaries of power density, operating temperature, and switching frequency, conventional packaging methods developed for silicon-based electronics become inadequate. Research in advanced device integration and packaging for SiC is therefore crucial, focusing on overcoming challenges related to thermal management, material interfaces, and electromagnetic parasitics.
Thermal Management Solutions in Packaging
The high-power density and high-temperature operation of SiC devices present significant thermal management challenges. Efficiently dissipating the generated heat is paramount for ensuring device reliability and performance. Research into thermal management solutions for SiC packaging is exploring innovative materials and cooling techniques.
One area of focus is the development of advanced heat-spreading materials. Aluminum this compound (AlSiC) metal matrix composites are a promising option due to their high thermal conductivity (around 200 W/mK) and a coefficient of thermal expansion (CTE) that can be tailored to match that of SiC, reducing thermomechanical stress. ebics.net This CTE matching capability allows for the elimination of thermal interface layers, which can increase thermal resistance. ebics.net
Another key research direction is the implementation of more effective cooling strategies. Traditional cooling methods are often insufficient for the heat fluxes generated by SiC power modules. Consequently, novel approaches such as direct cooling are being investigated. avnet.com Direct cooling technologies create a direct path for heat transfer from the SiC chip to a liquid coolant, bypassing the need for conventional thermal interface materials and heatsinks. avnet.com Some innovative designs integrate full SiC MOSFETs in power modules that facilitate a direct cooling path between the coolant and the SiC chip. avnet.com Double-sided cooling is another advanced technique that utilizes substrates on both sides of the die to significantly enhance heat dissipation, potentially reducing thermal resistance by as much as 50% compared to single-sided cooling designs. atomfair.com
The table below summarizes the thermal conductivity of various materials used in SiC packaging.
| Material | Thermal Conductivity (W/mK) |
| This compound (SiC) | 370 |
| Silver Sinter | 200-250 |
| Aluminum Nitride (AlN) | 170-200 |
| Aluminum this compound (AlSiC) | ~200 |
| Alumina (Al2O3) | 24-30 |
| Lead-free Solder (e.g., SnAgCu) | ~25 |
This table is interactive. Users can sort the data by clicking on the column headers.
Die-Attach Materials and Techniques
Silver Sintering has emerged as a leading technology for SiC die attach. mdpi.comresearchgate.net This technique uses a paste of silver particles that are heated under pressure, causing the particles to fuse together and form a strong, dense bond. mdpi.com Sintered silver joints offer several advantages over traditional solders, including a very high melting point (approximately 962°C), excellent thermal conductivity, and superior reliability under thermal cycling. mdpi.comresearchgate.net The process typically involves applying a paste of silver nanoparticles to a substrate, placing the SiC die, and then subjecting the assembly to a combination of heat and pressure to achieve a robust metallurgical bond. inseto.compowerelectronicsnews.com
Transient Liquid Phase (TLP) Bonding is another promising die-attach method. imapsource.orgmdpi.com TLP bonding involves an interlayer material that melts at a lower temperature and diffuses into the parent materials at the bonding interface. wikipedia.org This diffusion process leads to isothermal solidification at the bonding temperature, resulting in a joint with a much higher remelting temperature than the initial bonding temperature. wikipedia.orgevgroup.com This technique offers the advantage of a low-temperature bonding process while creating a joint that can withstand high operating temperatures. evgroup.com
The following table provides a comparison of key properties for different die-attach materials.
| Die-Attach Material | Processing Temperature (°C) | Melting Point (°C) | Thermal Conductivity (W/mK) |
| Silver Sinter | 220 - 300 | ~962 | 130 - 250 |
| Transient Liquid Phase (TLP) Bond | Varies (Lower than remelt temp) | High (post-processing) | Varies |
| High-Lead Solder | >300 | ~310 | ~30 |
| Lead-Free Solder (e.g., SnAgCu) | ~240 | ~220 | ~25 |
This table is interactive. Users can sort the data by clicking on the column headers.
Parasitic Inductance Mitigation in Packaging
The fast switching speeds of SiC devices can lead to significant voltage overshoots and ringing due to parasitic inductances within the power module package. mouser.com These parasitic effects can increase switching losses, generate electromagnetic interference (EMI), and potentially damage the device. github.io Therefore, minimizing parasitic inductance is a critical aspect of SiC power module design.
Research in this area focuses on both modeling and layout optimization. Accurate modeling of the parasitic inductance, including mutual inductance between different current paths, is essential for understanding and predicting the transient behavior of the module. github.io Advanced modeling techniques allow designers to identify critical parasitic inductances within the package. github.io
Based on these models, various layout optimization strategies are being developed to reduce parasitic inductance. A key principle is to minimize the area of the current commutation loop. github.io This can be achieved through techniques such as:
Laminated bus structures: Arranging the DC+ and DC- busbars in a close, laminated structure maximizes magnetic field cancellation. perceptive-ic.com
Three-dimensional (3D) packaging: Utilizing vertical interconnections and stacked structures can significantly shorten the current paths and reduce loop inductance. scispace.com
Studies have shown that optimized package layouts can lead to a significant reduction in parasitic inductance. For example, a modified low-inductance package design achieved a parasitic inductance of 9 nH, a reduction of approximately 47% compared to a conventional package. perceptive-ic.com Another design utilizing a unique 3D layout with vertical interconnection reported a power loop inductance of 1.63 nH. semanticscholar.org
Research into Novel Fabrication Facilities and Infrastructure
The advancement of SiC technology from research to widespread commercialization necessitates the development of specialized fabrication facilities and a robust research infrastructure. Recognizing this need, several initiatives are underway to establish world-class facilities dedicated to SiC research and manufacturing.
These facilities are crucial for addressing the unique challenges associated with SiC fabrication, which differ significantly from traditional silicon processing. For instance, the high temperatures required for SiC crystal growth and processing demand specialized equipment. researchgate.net
Key initiatives in this area include:
The Multi-User this compound Research and Fabrication Facility (MUSiC) in the United States, which aims to provide an open-access platform for researchers to prototype and test novel SiC-based devices and circuits. uapower.groupuark.edu This facility is intended to bridge the gap between university-level research and high-volume manufacturing. uapower.group
The onsemi this compound Crystal Center (SiC3) at Penn State University, established through a partnership with onsemi, is focused on advancing SiC crystal growth technology. psu.edu
In Europe, Fraunhofer IISB has established itself as a key center for SiC power device manufacturing, operating a 150 mm SiC process line and developing a 200 mm line. fraunhofer.de
In Asia, the A*STAR Institute of Microelectronics (IME) in Singapore has launched a 200mm this compound Open R&D Line to accelerate innovation in SiC from materials to manufacturing. youtube.com
These facilities are not only critical for developing next-generation SiC devices but also for training the future workforce of engineers and scientists with expertise in this specialized field. uapower.groupuark.edu The research conducted at these centers covers a wide range of topics, from improving the quality of SiC substrates to developing novel device architectures and fabrication processes. researchgate.neteuropa.eu
Reliability Engineering and Performance Degradation in Silicon Carbide Devices
Gate Oxide Reliability Studies
The gate oxide is a critical component in SiC MOSFETs, and its reliability directly impacts device performance and lifespan. Key degradation mechanisms affecting the gate oxide include Bias Temperature Instability (BTI) and Time-Dependent Dielectric Breakdown (TDDB).
Bias Temperature Instability (BTI) and Threshold Voltage Stability (VTH)
Bias Temperature Instability (BTI) refers to the shift in a MOSFET's threshold voltage (VTH) due to the application of a constant gate bias at elevated temperatures. This phenomenon is attributed to the trapping and detrapping of charge carriers (electrons and holes) within the gate oxide or at the SiC/SiO₂ interface infineon.comresearchgate.net.
Mechanisms: Positive BTI (PBTI), caused by electron trapping, typically leads to a positive VTH shift. Negative BTI (NBTI), associated with hole trapping, results in a negative VTH shift researchgate.netscientific.net. The SiC/SiO₂ interface inherently possesses a higher density of interface states (Dit) and near-interface oxide traps (NIOTs) compared to the Si/SiO₂ interface, often linked to carbon clusters and lattice mismatch ewadirect.comaip.orgresearchgate.net. These traps can be activated by stress, leading to VTH instability.
Impact: VTH shifts can increase the on-state resistance (RDS(on)) and switching losses, thereby reducing device efficiency and potentially leading to thermal runaway. For instance, a VTH shift of 0.5 V has been observed to increase switching losses by 30% at 10 kHz ewadirect.com. Dynamic VTH instabilities of ±0.8 V have also been reported under high-frequency switching ewadirect.com.
Stress Conditions: Both DC and AC BTI stresses are investigated. AC BTI, involving rapid gate voltage switching, can accelerate trap dynamics and lead to significant VTH shifts that are largely unrecoverable, unlike DC BTI infineon.compowerelectronicsnews.com. Stressing with a more negative turn-off voltage (e.g., -5V) can increase NBTI, especially at higher temperatures scientific.net.
Table 6.1.1: Observed Threshold Voltage (VTH) Shifts in SiC MOSFETs Under Various Stress Conditions
| Device Type | Stress Condition | VTH Shift Range | Impact | Reference |
| SiC Planar MOSFET | 10 kHz switching, 10 kHz operation | -0.5 V | Increased switching losses by 30% | ewadirect.com |
| SiC MOSFET | High-frequency switching (>10 kHz) | ±0.8 V | Increased ON-resistance by 25%, switching losses by 30% | ewadirect.com |
| SiC MOSFET | High positive gate bias stress | ~1.0 V | Correlated with interface trap activation (e.g., E' center) | researchgate.net |
| SiC Planar/Trench | Positive gate oxide electric field stress | Negative shift | Charge trapping in oxide/interface, varies with stress time & field | mdpi.com |
| SiC MOSFET | AC BTI (compared to DC BTI) | Largely unrecoverable | Significant shift, impacting device behavior in circuits | powerelectronicsnews.com |
Time-Dependent Dielectric Breakdown (TDDB) Mechanisms
Time-Dependent Dielectric Breakdown (TDDB) is a critical failure mechanism where the gate oxide fails prematurely under prolonged electrical stress, typically leading to a short circuit between the gate and the channel/source.
Mechanisms: TDDB is primarily driven by charge injection and transport through the gate oxide, leading to gradual degradation of the dielectric. Mechanisms include Fowler-Nordheim (FN) tunneling and thermally assisted tunneling, which are dependent on the oxide electric field (Eox) and temperature onsemi.comwpmucdn.com. Defects within the oxide or at the SiC/SiO₂ interface can act as trap sites, accelerating the breakdown process.
Lifetime Prediction: Lifetime is often predicted using models like the E-model, which relates breakdown time to the electric field. It is crucial to perform TDDB measurements at oxide electric fields below approximately 8.5-9 MV/cm, as higher fields can alter the failure mode (e.g., via impact ionization or hole trapping), leading to an overestimation of device lifetime wpmucdn.comosu.edu.
Performance: While early SiC MOSFETs exhibited poor intrinsic reliability, advancements in processing have led to significant improvements. Good quality SiC MOS capacitors can demonstrate better breakdown lifetime than their silicon counterparts. However, for thicker oxides, extrinsic failures (related to process-induced defects) often dominate the lifetime, rather than intrinsic wear-out nist.gov. Lifetime predictions for SiC MOSFETs under low electric fields (Eox < 8.5 MV/cm) can exceed 10⁸ hours at 150°C osu.edu. Trench SiC MOSFETs, often featuring thicker gate oxides, tend to exhibit longer lifetimes in TDDB tests compared to planar structures mdpi.com.
Table 6.1.2: TDDB Lifetime Predictions and Failure Field Characteristics
| Device Type | Stress Condition | Extrapolated t₆₃% Lifetime (at 150°C) | Critical Eox for Failure Mode Change | Reference |
| SiC Planar/Trench | Eox < 8.5 MV/cm | > 10⁸ hours | ~8.5-9 MV/cm | osu.edu |
| SiC MOSFET | Eox = 4 MV/cm | > 10⁵ times increase over a decade ago | N/A | osu.edu |
| SiC MOSFET | Eox < 9 MV/cm (conservative) | > 100 years at VG = 20V | N/A | wpmucdn.com |
| SiC MOSFET | Eox < 9 MV/cm (conservative, vendor H) | > 100 years at VG = 20V | N/A | wpmucdn.com |
| SiC Planar | TDDB at 150°C | Higher lifetime than trench | N/A | mdpi.com |
Charge Trapping and Detrapping Dynamics
Charge trapping and detrapping phenomena are fundamental to VTH instability and can also influence other device parameters. These events occur when charge carriers are captured by defects within the gate oxide or at the SiC/SiO₂ interface and are later released.
Defect Sources: Traps can originate from intrinsic SiC/SiO₂ interface states, near-interface oxide traps (NIOTs), or bulk oxide defects. Sources include unreacted carbon atoms forming clusters, dangling bonds due to lattice mismatch, oxygen vacancies (E' centers), and process-induced defects ewadirect.comaip.orgresearchgate.netresearchgate.net.
Dynamics: The trapping and detrapping processes are often described by first-order reaction kinetics, with time constants that dictate the speed of VTH shifts and recovery. SiC MOSFETs are characterized by a high concentration of defects with short capture and emission time constants, typically in the order of 10¹² cm⁻² mdpi.com. Two primary trapping mechanisms have been identified: one that is nearly temperature-independent (correlated with NIOTs) and another with an activation energy of ~0.1 eV (correlated with intrinsic interface defects) aip.org.
Mitigation: Process improvements, such as optimized annealing using nitrogen (e.g., NO annealing), can reduce the density of sub-stoichiometric silicon oxide and carbon-related defects at the interface, thereby improving mobility and VTH stability researchgate.net.
Table 6.1.3: Charge Trapping Mechanisms and Associated Defects
| Trapping Mechanism | Associated Defects | Temperature Dependence | Impact | Reference |
| Near-Interface Oxide Traps | NIOTs, Tunneling from semiconductor | Nearly independent | VTH shift, charge trapping | aip.org |
| Intrinsic Interface Defects | Oxygen-related defects, Carbon clusters, Dangling bonds | ~0.1 eV activation energy | VTH shift, interface state density (Dit) | ewadirect.comaip.orgresearchgate.net |
| Oxide Bulk Defects | E' centers (oxygen vacancies) | Temperature dependent | VTH instability, leakage current | researchgate.net |
High Voltage Blocking Reliability (HTRB) Investigations
High-Temperature Reverse Bias (HTRB) testing is crucial for evaluating the reliability of SiC devices under conditions simulating high reverse voltage operation at elevated temperatures. This stress primarily targets the device's drift region and termination structures.
Failure Mechanisms: During HTRB, trapped charges at the SiC/SiO₂ interface, particularly in the termination region, can alter the electric field distribution. This localized field enhancement can lead to premature gate oxide breakdown or leakage current increase, degrading the breakdown voltage (BV) scientific.netmdpi.com. Failure analysis often points to gate oxide breakdown within the JFET gap as the primary failure mode scientific.net.
Lifetime Prediction: HTRB lifetime can be predicted using models such as the linear-V model, which relates lifetime to the applied drain voltage scientific.net. Experimental data suggests that SiC devices can exhibit high reliability under HTRB conditions, with extrapolated lifetimes exceeding 120 years at 1000 V and 150°C junction temperature imapsource.org.
Design Considerations: Optimized termination designs, such as those with reduced spacing between field rings or additional outer rings, can enhance robustness against charge trapping effects and maintain stable drain-source leakage current (Idss) and breakdown voltage (BV) mdpi.com.
Table 6.2: HTRB Reliability Observations
| Device Type | Stress Condition | Observed Failure Mechanism | Lifetime Prediction (Example) | Reference |
| SiC MOSFET | High reverse bias, elevated temperature | Gate oxide breakdown in JFET gap | > 120 years at 1000V, 150°C | scientific.netimapsource.org |
| SiC MOSFET | HTRB testing | Termination structure degradation (trapped charges) | Extrapolated to ~10⁸ hours at 800V | scientific.net |
| SiC MOSFET | HTRB testing | Gate oxide breakdown, not edge termination/SiC | N/A | scientific.net |
Body Diode Degradation Research
SiC MOSFETs incorporate an intrinsic body diode formed by the p-type body and n-type drift regions. This diode can degrade under forward bias stress, particularly during the dead-time of inverter operation.
Degradation Mechanism: The primary cause of body diode degradation is the glide and expansion of basal plane dislocations (BPDs) in the SiC drift layer, which are activated by electron-hole recombination during forward bias. These BPDs transform into stacking faults (SFs), creating a 3C-SiC polytype nano-layer that impedes carrier flow and increases on-state resistance (Rdson) and forward voltage drop (Vf) core.ac.ukosu.eduresearchgate.netmdpi.comcvut.cz.
Observed Effects: Degradation manifests as an increase in Vf for a given current, or an increase in Rdson. For example, some devices showed a Vf shift of about 9% after 100 hours of forward bias stress at 10A osu.edu. Stressing with high current densities (e.g., 350A-400A pulses) can lead to significant Rdson increase researchgate.net.
Vendor Differences: The extent of body diode degradation varies significantly among manufacturers, depending on the quality of the SiC epitaxial layer and the presence of BPDs. Some vendors have achieved high body diode reliability, making the parasitic body diode suitable for use as a free-wheeling diode, thereby reducing system cost osu.edumdpi.com. For instance, one vendor's 1.7 kV SiC DMOSFETs showed no degradation after 100 hours of stress on ten devices osu.edu.
Table 6.3: Body Diode Degradation Observations
| Device Type | Stress Condition | Observed Degradation | Notes | Reference |
| 1.7 kV SiC DMOSFET | 100 hours, 10A forward bias | Vf shift up to 9% in some devices | Vendor G; Vendor E showed no degradation on 10 devices. | osu.edu |
| 1.2 kV SiC MOSFET | 1 million 50 µs pulses at 400A (BPD=0) | Rdson drift ~8.8% | Bipolar degradation confirmed by EL analysis. | researchgate.net |
| 1.2 kV SiC MOSFET | 1 million 50 µs pulses at 350A (BPD=0) | Rdson drift ~20% | Bipolar degradation confirmed by EL analysis. | researchgate.net |
| 1.2 kV Planar SiC MOSFET | Body diode stress | Negligible degradation | Considered suitable for free-wheeling diode applications. | mdpi.com |
| 1.2 kV Trench SiC MOSFET | Body diode stress | Significant degradation, "leaky" blocking curves | Remains a challenge for trench structures. | mdpi.com |
Reliability under Extreme Operating Conditions
SiC's intrinsic properties allow for operation at higher temperatures and power densities than silicon. However, practical device reliability is influenced by packaging, metallization, and the cumulative effects of stress.
High Temperature Operation: SiC devices are inherently capable of operating at junction temperatures exceeding 200°C, with research exploring operation up to 500°C imapsource.org. However, limitations in contact metallization and packaging materials can restrict long-term reliability at these extreme temperatures imapsource.org. For instance, degradation of top metal layers can increase on-resistance at 500°C imapsource.org.
Power Cycling: Power cycling tests (PCT) are critical for assessing the reliability of the packaging, especially concerning thermal-mechanical stresses arising from the coefficient of thermal expansion (CTE) mismatch between SiC and other materials mdpi.com. SiC devices under conventional packaging designs can exhibit significantly lower power cycling lifetimes compared to Si devices mdpi.com.
Switching Conditions: High-frequency switching can induce gate voltage oscillations and dynamic stress on the gate oxide, accelerating trap dynamics and potentially causing VTH shifts ewadirect.com. The cumulative effect of millions or billions of switching cycles must be considered for long-term reliability in applications like electric vehicles powerelectronicsnews.com.
Table 6.4: Performance and Reliability Considerations at Extreme Conditions
| Condition | Observed Impact | Key Factors | Reference |
| High Temperature (>200°C) | Metallization degradation, increased on-resistance, packaging material limitations | Packaging, metallization, dielectric withstand capability | imapsource.org |
| Power Cycling (PCT) | Reduced lifetime compared to Si (under conventional packaging), thermal-mechanical stress, packaging fatigue | CTE mismatch, packaging design, thermal cycling | mdpi.com |
| High-Frequency Switching | Gate voltage oscillations, accelerated trap dynamics, VTH instability | Gate oxide quality, interface trap density, switching waveform (AC BTI) | infineon.comewadirect.compowerelectronicsnews.com |
Compound Name Table
Thermal Cycling and Power Cycling Effects
Thermal cycling and power cycling are common operational stresses that can significantly impact the reliability of power electronic devices. These stresses involve repeated changes in temperature and power levels, which can lead to thermo-mechanical fatigue in the packaging materials and the semiconductor chip itself.
SiC devices, due to their high stiffness and higher operating temperatures compared to silicon, can experience increased stress at the die-bonding layer during thermal cycling mdpi.comgre.ac.uk. This mismatch in thermal expansion coefficients between the SiC die and packaging materials can cause fatigue and delamination in the solder layer, potentially leading to device failure mdpi.comgre.ac.uk. Studies indicate that SiC devices, when subjected to power cycling, may have a shorter lifespan than comparable silicon devices, with some reports suggesting their power cycling life is only one-third of that of silicon-based devices under conventional packaging mdpi.com. Gate oxide degradation, primarily due to interface traps at the SiC/SiO₂ interface, is a significant chip-level reliability concern during power cycling mdpi.com. The repeated gate stress in power cycling can affect devices with different gate structures, potentially leading to an increase in threshold voltage, on-resistance, and gate leakage current researchgate.net.
Radiation Hardness and Cosmic Ray Ruggedness
SiC is inherently more resistant to radiation than silicon due to its higher binding energy and wider bandgap nih.govnasa.govmdpi.com. This makes SiC a promising material for applications in radiation-rich environments, such as space, avionics, and nuclear facilities. The higher ionization energy and threshold energy for defect formation in SiC contribute to its superior radiation hardness compared to silicon nih.govnasa.gov.
However, SiC devices are not immune to radiation effects. Energetic particles, including cosmic rays and neutrons, can induce damage. Heavy-ion irradiation can cause single-event effects (SEEs), such as single-event burnout (SEB) and single-event gate rupture (SEGR), leading to device degradation or catastrophic failure nasa.govresearchgate.netresearchgate.netmdpi.com. While SiC generally exhibits higher tolerance to total ionizing dose (TID) than silicon ethz.chnasa.govnasa.gov, displacement damage (DD) can still occur, affecting parameters like on-resistance and threshold voltage ethz.chmdpi.com. Studies on neutron irradiation have shown that SiC MOSFETs can fail via SEB, similar to silicon devices, but generally at higher fluences or voltages mdpi.commdpi.comethz.chspiedigitallibrary.org. The susceptibility to SEB can be influenced by device architecture, with trench designs showing higher tolerance to low Linear Energy Transfer (LET) particles ethz.ch. Furthermore, operating SiC devices at higher temperatures during irradiation can sometimes enhance their radiation hardness by facilitating dynamic annealing of defects nih.govmdpi.com.
High Temperature, High Power, and Fast Switching Transients
SiC devices are designed to operate at higher temperatures and power levels than silicon counterparts. However, these extreme conditions can push the devices towards their reliability limits.
Operating at high temperatures can exacerbate certain degradation mechanisms. For instance, the SiC/SiO₂ interface, crucial for MOSFET operation, can be susceptible to degradation at elevated temperatures, potentially leading to threshold voltage instability and increased gate leakage current researchgate.netdiodemodule.cominfineon.comsandia.gov. While SiC has a higher intrinsic operating temperature capability, practical limits are often imposed by packaging materials and assembly processes, typically around 175°C to 200°C powersystemsdesign.comavnet.com.
High power operation, especially when combined with fast switching transients, introduces significant electrical and thermal stresses. Fast switching can generate voltage and current spikes, which, if not managed properly, can lead to device failure sandia.govpowerelectronicsnews.com. The high electric fields present in SiC devices during switching transients can stress the gate oxide and other critical regions. For example, studies have shown that high-current switching transients can accelerate degradation in SiC MOSFETs sandia.gov. Furthermore, the high electric field in SiC devices, necessary for their high breakdown voltage capability, can make them susceptible to avalanche breakdown if voltage sharing is unequal in series configurations, potentially leading to catastrophic failure powerelectronicsnews.com.
Failure Mechanisms and Accelerated Testing Methodologies
To ensure the reliability of SiC devices, various failure mechanisms are investigated through accelerated testing methodologies. These methods aim to simulate long-term operational stresses in a compressed timeframe.
Empirical Reliability Models
Empirical reliability models are statistical tools used to predict device lifetime based on observed failure data from accelerated tests. Common models include:
Arrhenius Model: Relates the rate of a chemical reaction or degradation process to temperature. It is often used to predict the lifetime of devices based on their performance at elevated temperatures.
Weibull Distribution: A statistical model widely used for reliability analysis, which can describe the time-to-failure distribution of components. It is effective in characterizing wear-out mechanisms and predicting failure rates over time.
Miner's Rule (Linear Damage Accumulation): Used to estimate the cumulative fatigue damage in components subjected to cyclic loading. It assumes that damage accumulates linearly with each stress cycle.
These models, when applied to data from accelerated stress tests like High Temperature Reverse Bias (HTRB) or High Temperature Gate Bias (HTGB), provide quantitative predictions of device lifetime scientific.net.
Physics-of-Failure (PoF) Models for Degradation
Physics-of-Failure (PoF) models aim to explain degradation based on fundamental physical processes occurring within the device. For SiC devices, key PoF mechanisms include:
Gate Oxide Degradation: The SiC/SiO₂ interface is a critical area for MOSFET reliability. Defects at this interface, such as interface traps, can lead to threshold voltage shifts, increased gate leakage current, and, ultimately, gate oxide breakdown mdpi.comresearchgate.netdiodemodule.cominfineon.com. These defects can be exacerbated by high temperatures, electric fields, and switching transients diodemodule.cominfineon.comsandia.gov.
Contact Degradation: The reliability of metallization and ohmic contacts, especially at high temperatures, is crucial. Degradation can manifest as increased contact resistance, affecting the device's on-state performance.
Junction Degradation: Defects within the SiC crystal lattice, such as those induced by radiation or manufacturing processes, can lead to increased leakage currents in p-n junctions and Schottky contacts, particularly at high temperatures diodemodule.com.
Thermo-mechanical Stress: As discussed earlier, thermal cycling and power cycling can induce mechanical stress in packaging, leading to solder fatigue, die delamination, and bond wire lift-off mdpi.comgre.ac.ukscientific.net.
Standardization and Qualification of Silicon Carbide Devices
To ensure the widespread adoption and reliable performance of SiC devices, standardization and rigorous qualification processes are essential. Industry bodies like JEDEC and the Automotive Electronics Council (AEC) are developing and adapting standards for SiC technology.
JEDEC Standards: JEDEC has published guidelines such as JEP183 for measuring the threshold voltage (VT) of SiC MOSFETs and JEP184 for evaluating Bias Temperature Instability (BTI) compoundsemiconductor.netsemiconductor-today.comtek.com. These standards provide common methodologies for characterization and reliability assessment, crucial for market consistency.
AEC-Q101: This automotive standard, originally developed for silicon devices, is being applied and extended to SiC components powersystemsdesign.comwolfspeed.comyolegroup.comrohm.com. Qualification typically involves extensive testing, including thermal cycling, humidity testing (e.g., H3TRB), and power cycling, across multiple lots and samples to ensure a high level of confidence in device reliability scientific.netwolfspeed.comresearchgate.net. Some manufacturers are exceeding AEC-Q101 requirements, testing up to 200°C, to better match automotive application demands yolegroup.com.
Other Standards: Organizations like IEC and JEITA are also involved in developing SiC-specific standards to address the unique needs of this technology wolfspeed.com.
These standardization and qualification efforts are vital for building confidence in SiC devices for mission-critical applications, ensuring they meet the demanding reliability requirements of modern electronic systems.
Advanced Applications Research and Development of Silicon Carbide
Silicon Carbide in Power Electronics
The adoption of this compound in power electronics is revolutionizing the way power is converted and controlled. SiC-based devices can operate at higher voltages, temperatures, and switching frequencies with significantly lower losses than their silicon counterparts. This translates to smaller, lighter, and more efficient power electronic systems.
This compound is a key enabler for the development of converters with high power density and efficiency. The superior electrical and thermal properties of SiC allow for a significant reduction in the size and weight of power electronic converters. Compared to silicon, SiC has a higher breakdown electric field, allowing for thinner and more lightly doped drift layers in power devices, which in turn reduces on-resistance and conduction losses. powerelectronicsnews.com
The lower switching and conduction losses inherent to SiC devices lead to substantial improvements in converter efficiency. atomfair.com For instance, the use of SiC MOSFETs in DC/DC converters can significantly reduce power losses, with some studies showing the potential to cut these losses by up to 80% compared to silicon-based solutions. atomfair.com This enhanced efficiency is not only crucial for reducing energy consumption but also for minimizing heat generation, which improves system reliability. atomfair.com
Table 1: Comparison of Silicon (Si) and this compound (SiC) Properties
| Property | Silicon (Si) | This compound (4H-SiC) | Impact on Power Converters |
| Bandgap (eV) | 1.12 | 3.26 | Higher operating temperature and voltage. inkwoodresearch.com |
| Breakdown Electric Field (MV/cm) | 0.3 | 2.8 | Higher blocking voltage and reduced device size. powerelectronicsnews.com |
| Thermal Conductivity (W/cm-K) | 1.5 | 3.7 | Improved heat dissipation and reduced cooling requirements. aerospacetestinginternational.com |
| Electron Saturation Velocity (x10⁷ cm/s) | 1.0 | 2.0 | Higher switching frequencies. silicon-carbides.com |
Significant research and development efforts are focused on advancing this compound Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) and Schottky Barrier Diodes (SBDs). SiC SBDs offer considerable advantages over traditional silicon diodes, most notably the absence of reverse-recovery losses. atomfair.com This characteristic is particularly beneficial in high-frequency applications where such losses can be a major contributor to inefficiency.
While SiC MOSFETs are highly efficient switches, their intrinsic body diodes can exhibit high forward voltage drops, leading to increased conduction losses during freewheeling operation. atomfair.com To mitigate this, researchers are actively developing SiC MOSFETs with integrated SBDs. These integrated solutions aim to provide the low switching losses of a MOSFET with the superior reverse recovery performance of an SBD in a single device. aerospacetestinginternational.com
Companies like Toshiba are making strides in this area, developing SiC MOSFETs with embedded SBDs in novel patterns to achieve both low on-resistance and high reliability. powerelectronicsnews.com Research has shown that integrating SBDs can significantly improve the third-quadrant performance of SiC MOSFETs and help to avoid bipolar degradation that can occur in the parasitic body diode. aerospacetestinginternational.comeepower.com
Ongoing research also addresses challenges in SiC device manufacturing, such as improving the quality of the gate oxide to enhance long-term reliability and reducing defects in the SiC substrate. eetimes.com Advances in trench gate structures and other device architectures are continuously pushing the performance boundaries of SiC MOSFETs and SBDs. powerelectronicsnews.com
Table 2: Performance Comparison of SiC Power Devices
| Device Type | Key Research Advancements | Performance Impact |
| SiC MOSFETs | Trench gate structures, embedded SBDs, improved gate oxide reliability. powerelectronicsnews.compowerelectronicsnews.com | Lower on-resistance, reduced switching losses, enhanced reliability at high temperatures. |
| SiC SBDs | Junction Barrier Schottky (JBS) structures, improved surge current capability. | Reduced leakage current, improved ruggedness, higher efficiency in rectifier applications. |
| Integrated SiC MOSFETs and SBDs | Monolithic integration, novel device architectures. aerospacetestinginternational.com | Reduced component count, lower parasitic inductance, improved overall converter performance. |
The automotive industry is a major driver for the adoption of this compound technology. In electric and hybrid electric vehicles, SiC-based power electronics are utilized in inverters, on-board chargers (OBCs), and DC-DC converters to enhance efficiency, performance, and driving range.
The use of SiC inverters can extend an EV's range by up to 10%. powerelectronicsnews.com This is achieved through a significant reduction in energy losses during the conversion of DC power from the battery to the AC power required by the motor. SiC inverters can achieve efficiencies of up to 99%, a notable improvement over the 97% to 98% efficiency of conventional silicon-based inverters. silicon-carbides.com
Leading automotive manufacturers are increasingly incorporating SiC power modules into their EV designs to capitalize on these benefits. These modules, which can integrate multiple SiC devices, offer a compact and efficient solution for EV powertrains. atomfair.com
This compound is transforming the design and performance of inverters and motor drive systems across various industries. The fast switching capabilities of SiC MOSFETs allow for higher pulse-width-modulation (PWM) frequencies in inverters. silicon-carbides.com This results in a cleaner sine wave output to the motor, leading to improved motor performance and efficiency. inkwoodresearch.com
In industrial motor drives, the adoption of SiC technology can lead to substantial energy savings over the lifetime of the equipment. geaerospace.com The improved efficiency and power density of SiC-based drives also allow for the integration of the drive directly onto the motor housing, which can reduce cabling and improve reliability. silicon-carbides.com
Table 3: SiC Inverter Efficiency vs. Si IGBT Inverter
| Feature | Si IGBT Inverter | SiC MOSFET Inverter |
| Typical Efficiency | 97-98% silicon-carbides.com | Up to 99% silicon-carbides.com |
| Switching Frequency | Lower | Higher silicon-carbides.com |
| Component Size | Larger | Smaller powerelectronicsnews.com |
| Cooling Requirements | More extensive | Reduced inkwoodresearch.com |
In the renewable energy sector, this compound is playing a crucial role in improving the efficiency and reliability of grid-tie inverters for solar and wind power systems, as well as in energy storage systems.
SiC-based solar inverters can achieve higher conversion efficiencies, with some designs reaching close to 99%. cnvetenergy.com This is a significant improvement over state-of-the-art silicon inverters, and even a 1% increase in efficiency can translate to a 50% reduction in energy loss. cnvetenergy.com The ability of SiC devices to operate at higher voltages allows for the direct connection of inverters to medium-voltage grids, which can simplify system architecture and reduce costs. nasa.gov
The aerospace industry is increasingly turning to this compound for high-temperature power electronics due to its ability to operate reliably in harsh environments. The trend towards more-electric aircraft (MEA) requires power electronic systems that are lightweight, efficient, and can withstand high operating temperatures. atomfair.com
SiC's wide bandgap and high thermal conductivity make it an ideal material for aerospace power devices. powerelectronicsnews.com SiC devices can operate at temperatures exceeding 200°C, and some research has demonstrated operation at even higher temperatures, far beyond the limits of silicon. eepower.comnasa.gov This high-temperature capability reduces the need for heavy and complex cooling systems, leading to significant weight savings in aircraft. eepower.com
The higher power density of SiC-based power converters also contributes to weight reduction. powerelectronicsnews.com Furthermore, SiC's inherent radiation hardness makes it suitable for space applications where devices are exposed to cosmic radiation. atomfair.comnasa.gov Research and development in this area are focused on improving the reliability of SiC devices at extreme temperatures and under radiation exposure to meet the stringent requirements of the aerospace industry. researchgate.netvt.edu
This compound in Advanced Sensing Technologies
This compound (SiC) has emerged as a important material in the advancement of sensing technologies, largely due to its unique combination of physical and electronic properties. Its wide bandgap, high thermal conductivity, mechanical robustness, and chemical inertness make it particularly suitable for sensors that need to operate reliably in harsh and extreme environments where conventional silicon-based sensors would fail. atomfair.commdpi.com The development of SiC-based sensors is a growing area of research, with significant potential for applications ranging from industrial process monitoring to advanced healthcare diagnostics. mdpi.comjscires.org
High-Temperature Sensors
The exceptional thermal stability of this compound makes it a prime candidate for high-temperature sensing applications. atomfair.com With a melting point over 2700°C, SiC can maintain its structural and electronic integrity at temperatures far exceeding the operational limits of silicon, which begins to degrade above 600°C. atomfair.com This allows for the development of sensors for environments such as aerospace propulsion systems, industrial furnaces, and automotive engines. atomfair.compreciseceramic.com
Key attributes of SiC for high-temperature sensors include:
Thermal Stability: SiC's high melting point and high thermal conductivity (120-490 W/m·K) ensure efficient heat dissipation, which reduces thermal stress and prevents performance degradation. atomfair.com
Chemical Inertness: SiC is highly resistant to oxidation, corrosion, and chemical attack. atomfair.com When exposed to oxygen at high temperatures, it forms a stable, passivating layer of silicon dioxide that further enhances its resilience. atomfair.com This property is crucial for sensors used in chemical processing and combustion monitoring. atomfair.com
Radiation Hardness: The strong atomic bonds and wide bandgap of SiC make it less susceptible to radiation damage compared to other semiconductors, a critical feature for applications in nuclear reactors and space exploration. atomfair.commdpi.com
Research has demonstrated the viability of SiC sensors, such as fiber optic temperature sensors, operating at temperatures as high as 1600°C. mdpi.com
Table 1: Comparison of Material Properties for High-Temperature Sensing
| Property | Silicon (Si) | This compound (SiC) |
| Max. Operating Temperature | < 600°C | > 1000°C |
| Melting Point | ~1414°C | > 2700°C atomfair.com |
| Thermal Conductivity | ~150 W/m·K | 120-490 W/m·K atomfair.com |
| Chemical Stability | Susceptible to oxidation | Highly inert, forms passive oxide layer atomfair.com |
| Piezoresistive Effect at High Temp. | Diminishes above 150°C atomfair.com | Stable up to 600°C atomfair.com |
Gas and Chemical Sensors
This compound's unique properties are highly advantageous for the development of advanced gas and chemical sensors. preciseceramic.com SiC-based sensors can operate reliably at high temperatures, a critical requirement for applications like monitoring automotive emissions and industrial processes. preciseceramic.comnasa.gov
The working principle of SiC gas sensors generally involves the interaction of gas molecules with the SiC surface, which leads to a detectable change in the material's electrical properties. preciseceramic.com Often, a catalytic metal layer is applied to the SiC surface to improve the sensor's sensitivity and selectivity to a specific gas. preciseceramic.com
Advantages of SiC in gas sensing include:
High-Temperature Operation: SiC gas sensors can function effectively at temperatures up to 900°C, environments where traditional sensors would fail. preciseceramic.com This allows for in-situ monitoring in high-temperature industrial and automotive settings. preciseceramic.comelectrochem.org
Fast Response Times: Compared to conventional metal oxide sensors, SiC sensors exhibit rapid detection of changes in gas concentrations. preciseceramic.com
Enhanced Sensitivity: These sensors can detect trace amounts of harmful or toxic gases due to their high sensitivity at low concentrations. preciseceramic.com
Durability: The material's inherent resistance to chemical corrosion, thermal stress, and mechanical wear ensures a long operational lifespan. preciseceramic.com
Research has focused on SiC-based Schottky diode structures for detecting gases like hydrogen and hydrocarbons at elevated temperatures. nasa.govelectrochem.orgnasa.gov Studies have shown that SiC sensors can detect a range of hazardous gases, including acetone, methanol, ethanol, and ammonia (B1221849), at temperatures between 400-500°C. rsc.org Density functional theory studies have also indicated that SiC monolayers and bilayers are promising candidates for detecting gases such as nitrogen monoxide (NO), nitrogen dioxide (NO2), and ammonia (NH3). acs.org
Mechanical and Strain Sensors
This compound's robust mechanical properties and stable piezoresistive effect at high temperatures make it an excellent material for mechanical and strain sensors operating in demanding environments. atomfair.comresearchgate.net The piezoresistive effect is a change in the electrical resistivity of a material when mechanical strain is applied. wikipedia.org
While silicon is widely used for piezoresistive sensors, its performance significantly degrades at temperatures above 150°C. atomfair.com In contrast, SiC maintains a strong and stable piezoresistive effect at much higher temperatures. atomfair.com For instance, n-type 4H-SiC exhibits a gauge factor (a measure of sensitivity to strain) of approximately 30, which remains stable up to 600°C. atomfair.com This enables the creation of high-temperature strain gauges and pressure sensors capable of withstanding extreme mechanical loads without losing signal integrity. atomfair.com The high Young's modulus of SiC (approximately 450 GPa) also contributes to its stability and durability under vibration and impact. mdpi.com
Table 2: Piezoresistive Properties of SiC vs. Si
| Material | Typical Gauge Factor (Room Temp) | High-Temperature Performance |
| Silicon (Si) | ~130–140 aip.org | Fails above 250°C aip.org |
| This compound (SiC) | ~30 atomfair.comaip.org | Stable piezoresistive effect up to at least 600°C atomfair.com |
Biosensors for Healthcare
The field of biomedical devices is increasingly turning to this compound for its superior biocompatibility and chemical stability, which are critical for long-term in-vivo applications. nih.govnih.gov Unlike silicon, which can degrade and elicit a significant inflammatory response in the body, SiC is chemically inert and robust, making it suitable for permanently implanted devices. nih.govmdpi.comresearchgate.net This inherent stability addresses the short lifetime issues that affect many contemporary sensors which require hermetic sealing. nih.govnih.gov
In vitro studies have demonstrated that all principal SiC polytypes are biocompatible and can directly interface with cells without needing special surface functionalization. nih.gov In fact, research suggests that SiC surfaces provide a better substrate for mammalian cell cultures in terms of both adhesion and proliferation when compared to silicon. nih.gov This biocompatibility, combined with its excellent electronic properties, positions SiC as a foundational material for a new generation of advanced biosensors. jscires.orgnih.gov
This compound is a promising platform for developing long-term, implantable glucose sensors for continuous glucose monitoring (CGM). nih.gov Its biocompatibility and chemical resistance are key advantages for devices that need to function reliably within the human body for extended periods. nih.govresearchgate.net
Research into SiC-based glucose sensors has explored several modalities:
Radio Frequency (RF) Sensing: An implantable RF antenna fabricated from semi-insulating 4H-SiC has been demonstrated for CGM. nih.gov The principle relies on the fact that the permittivity and conductivity of blood are dependent on glucose levels; changes in these properties cause a detectable shift in the antenna's resonant frequency. cambridge.orgcambridge.org
Enzymatic Sensors: One approach involves an electrospun-nanofibrous-membrane (ENFM) made of SiC nanoparticles (SiCNPs) with a conductive polymer. nih.gov This nanostructure enhances the binding of the glucose oxidase (GOx) enzyme, leading to a sensor with high sensitivity (30.75 μA/mM cm²) and a wide detection range (0.5 mM to 20 mM). nih.gov
Nonenzymatic Sensors: To overcome the stability issues of enzymes, nonenzymatic sensors have been developed. acs.orgnih.gov One such sensor uses a nanocomposite of nickel oxide (NiO) and SiC. acs.org This design showed high sensitivity (2.037 mA mM⁻¹ cm⁻²), a low detection limit of 0.32 μM, and a linear detection range up to 7.5 mM. acs.org Another design based on SiCNPs with a conductive polymer electrospun-nanofibrous-membrane demonstrated a sensitivity of 14.27 μA/mM cm2 and a response time of less than 4 seconds. technologypublisher.com
Table 3: Performance of Different SiC-Based Glucose Sensors
| Sensor Type | Key Components | Sensitivity | Detection Limit | Detection Range |
| Enzymatic | SiCNPs-ENFM, GOx Enzyme | 30.75 μA/mM cm² nih.gov | 0.56 μM nih.gov | 0.5 mM - 20 mM nih.gov |
| Nonenzymatic | NiO/SiC Nanocomposite | 2.037 mA mM⁻¹ cm⁻² acs.org | 0.32 μM acs.org | 4 μM - 7.5 mM acs.org |
| Nonenzymatic | SiCNPs-CP-ENFM | 14.27 μA/mM cm2 technologypublisher.com | 1.8 μM technologypublisher.com | 0 mM - 11 mM technologypublisher.com |
The development of reliable, long-term intracortical neural interfaces (INIs) is a significant challenge in neuro-engineering, primarily due to the material instability and biological rejection of current devices, which are often made of silicon and other materials. nih.govusf.edu this compound is emerging as a disruptive technology in this field because of its physical robustness, biocompatibility, and chemical inertness. nih.govusf.edu These properties offer a potential solution to the delamination and inflammatory response issues that plague existing neural probes. nih.gov
Researchers are developing "all-SiC" monolithic devices where the substrate, conducting traces, and insulating layers are all made from different forms of SiC. nih.govusf.edu This single-material approach is expected to significantly improve the long-term stability and biocompatibility of the implant. nih.gov For instance, implantable neural interface devices have been fabricated from cubic this compound (3C-SiC), which has the resilience to withstand the body's environment without producing toxic byproducts. usf.edu Amorphous this compound (a-SiC) is also being investigated as a substrate and encapsulation material for microelectrode arrays (MEAs) due to its high stiffness, chemical inertness, and compatibility with thin-film fabrication methods. nih.govtdl.org
These SiC-based devices can interact with neurons by receiving and sending electrical signals, potentially driving complex prosthetic limbs, providing sensory replacement, and assisting in therapies for neurological disorders like Parkinson's disease. usf.edu
Radiation Detection and Dosimetry
This compound is a promising material for radiation detection and dosimetry, particularly in harsh environments, due to its wide bandgap, high displacement energy, and thermal stability. sif.itfraunhofer.de Its intrinsic properties make it more resistant to radiation damage compared to conventional silicon-based detectors. sif.it Research has demonstrated the potential of SiC devices for detecting a variety of radiation types, including alpha particles, neutrons, electrons, and X-rays.
One of the key advantages of SiC detectors is their low leakage current, even at elevated temperatures, which contributes to a high signal-to-noise ratio. sif.it Commercial off-the-shelf (COTS) SiC photodiodes have been successfully tested for measuring gamma dose rates at temperatures up to 200°C with minimal changes in dark and radiation-induced currents. fraunhofer.de These devices have shown excellent sensitivity and linearity across a range of gamma dose rates. fraunhofer.de
Recent developments have explored the use of epitaxially-grown graphene as an alternative to metallic contacts in SiC detectors for medical dosimetry. bohrium.com This approach aims to reduce secondary interactions that can affect measurement accuracy. bohrium.com The radiation hardness of SiC is a significant factor in its suitability for these applications. Studies have shown that SiC detectors exhibit minimal degradation in performance even after exposure to high doses of gamma radiation, protons, and neutrons. fraunhofer.de
In the field of advanced radiotherapy, such as FLASH radiotherapy which utilizes ultra-high dose-rate particle beams, SiC detectors are emerging as a promising alternative to conventional dosimeters like ionization chambers that suffer from ion recombination effects at such high rates. indico.global The fast response time and high radiation hardness of SiC make it well-suited for these demanding applications. sif.itindico.global
| Property | Value | Significance |
|---|---|---|
| Bandgap Energy | 3.26 eV | Allows for low leakage current and high-temperature operation. sif.itindico.global |
| Displacement Energy | High | Contributes to high radiation hardness. sif.it |
| Electron-hole Pair Generation Energy | 7.8 eV | Ensures a good signal-to-noise ratio. sif.itindico.global |
| Breakdown Electric Field | Exceptionally High | Enables operation at high voltages for efficient charge collection. sif.it |
Quantum Sensing Devices (e.g., Magnetic Field Sensing)
This compound is a compelling platform for the development of quantum sensing devices, particularly for magnetic field sensing. This is largely due to the presence of specific point defects, or "color centers," within the SiC crystal lattice that act as quantum sensors. nasa.govfrontiersin.org These defects, such as the silicon vacancy (VSi) and the divacancy (VV), possess spin states that can be initialized, manipulated, and read out using optical and microwave techniques. frontiersin.org
The principle behind SiC-based magnetometry often relies on optically detected magnetic resonance (ODMR). frontiersin.org In this process, the spin state of the color center is first polarized with a laser. Then, microwaves are applied to manipulate the spin, and the resulting changes in fluorescence are measured to determine the magnetic field strength. frontiersin.org The Zeeman effect, which describes the splitting of energy levels in the presence of a magnetic field, is a key principle utilized in this type of sensing. frontiersin.org
Research has demonstrated the potential for highly sensitive magnetometry using SiC. For instance, nanotesla-level sensitivity has been achieved with ensemble measurements of silicon vacancies in 4H-SiC. aps.org One of the significant advantages of SiC for quantum sensing is its commercial availability and the mature fabrication techniques associated with it, which allows for the development of wafer-scale quantum sensors that can operate at room temperature. frontiersin.org
Furthermore, the electrical readout of quantum states in SiC is an active area of research. The this compound Magnetometer (SiCMag) is a next-generation solid-state magnetometer that utilizes the magnetoresistive response of quantum centers in a SiC semiconductor to sense magnetic fields. nasa.gov This technology leverages spin-dependent recombination at near-zero magnetic fields, allowing for an electrical current readout that is proportional to the ambient magnetic field. nasa.gov This approach eliminates the need for optical components, leading to a potentially more robust and compact sensor. nasa.gov
| Sensing Method | Defect Type | Achieved Sensitivity | Reference |
|---|---|---|---|
| Optically Detected Magnetic Resonance (ODMR) | Silicon Vacancy (VSi) in 4H-SiC | 50 nT/√Hz | aps.org |
| Electrical Readout (SiCMag) | Intrinsic Quantum Centers | Vector measurements for planetary magnetic fields | nasa.gov |
This compound Nanostructures and Nanodevices
The development of this compound nanostructures has opened up new possibilities for a wide range of applications due to their unique properties that differ from their bulk counterparts. nii.ac.jp These nanostructures, which can be synthesized in various dimensionalities, exhibit enhanced mechanical strength, high surface area, and tunable electronic and optical properties.
Synthesis and Functionalization of 0D, 1D, 2D, and 3D Nanostructures
A variety of methods have been developed for the synthesis of SiC nanostructures with controlled dimensionality. mdpi.com
0D (Nanoparticles): Carbothermal reduction is a common and economical method for producing nanosized SiC powder. nii.ac.jp This process typically involves reacting a silicon source (like silica) with a carbon source at high temperatures. nii.ac.jp
1D (Nanowires, Nanorods, and Nanotubes): Chemical vapor deposition (CVD) is a widely used technique for growing one-dimensional SiC nanostructures. mdpi.com For instance, β-SiC nanowires can be synthesized on silicon substrates using hot-wire CVD with silicon and graphite (B72142) powders as precursors. mdpi.com Another approach involves the pyrolysis of polymer precursors with a catalyst. nii.ac.jp Core-shell SiC-SiOₓ nanowires have also been synthesized by heating a NiO-catalyzed silicon substrate. worldscientific.com
2D (Nanosheets): While less common than 1D structures, the synthesis of 2D SiC is an emerging area of research.
3D (Porous Structures): Porous SiC can be synthesized through methods like carbothermal reduction at high temperatures, resulting in materials with high surface area. mdpi.com
Bio-functionalization of these nanostructures is a key step for their application in biological sensors. nih.gov This process involves grafting biomolecules, such as DNA, onto the surface of SiC nanostructures, often using a linker molecule like aminopropyl-triethoxysilane. nih.gov The successful functionalization of SiC nanopillars and nanowires has been demonstrated, paving the way for the development of highly sensitive biosensors. nih.gov
Nanocomposite Materials Development
This compound nanoparticles and nanowires are excellent reinforcement materials for creating advanced nanocomposites with enhanced properties. mdpi.comorientjchem.org When incorporated into a polymer matrix, SiC can significantly improve the thermal stability, mechanical strength, and chemical resistance of the resulting composite. orientjchem.org
For example, polyimide/SiC nanocomposites have been developed that exhibit increased tensile strength and higher thermal stability compared to the pure polymer. orientjchem.org The SiC nanoparticles are typically dispersed within the polymer matrix through methods like in-situ polymerization, where the polymerization reaction occurs in the presence of the nanoparticles. orientjchem.org
In another application, Si/SiC/CNT (carbon nanotube) nanocomposites have been synthesized for use as anodes in lithium-ion batteries. mdpi.com In this material, an interfacial SiC layer is formed between silicon nanoparticles and carbon nanotubes, which helps to anchor the Si particles and buffer the large volume changes that occur during charging and discharging, leading to improved cycling stability. mdpi.com Silicon nitride/silicon carbide (Si₃N₄/SiC) nanocomposites have also been fabricated, demonstrating high strength and fracture toughness. researchgate.net
Applications in Electrochemical Supercapacitors
This compound nanomaterials are promising candidates for electrode materials in electrochemical supercapacitors due to their wide electrochemical stability window, excellent mechanical strength, and resistance to harsh conditions. rsc.org The high surface area and porous nature of SiC nanostructures are particularly beneficial for enhancing specific capacitance and cycling stability. rsc.org
SiC-based nanoarchitectures and nanocomposites function as electrode materials for electric double-layer capacitors (EDLCs). mdpi.com Research has shown that SiC nanowires (NWs) can serve as highly robust electrodes for micro-supercapacitors, demonstrating high specific capacitance and exceptional stability with over 95% capacitance retention after 200,000 charge/discharge cycles. researchgate.net
Furthermore, porous SiC synthesized via carbothermal reduction has exhibited a high specific capacitance of 336.5 F/g. mdpi.com Composites of SiC with other materials, such as pyrrolic-N doped carbon, have achieved even higher specific capacitances of 369 F/g with 100% capacitance retention after 5000 cycles. mdpi.com The development of SiC nanowire-derived carbon with dual-scale nanostructures has also shown promising results, with a specific capacitance of 260 F g⁻¹ at 1 A g⁻¹. rsc.org
| Material | Specific Capacitance | Cycling Stability | Reference |
|---|---|---|---|
| Porous SiC | 336.5 F/g | - | mdpi.com |
| SiC/Pyrrolic-N doped carbon | 369 F/g at 0.5 A/g | 100% retention after 5000 cycles | mdpi.com |
| SiC Nanowires | ~240 μF cm⁻² | 95% retention after 200,000 cycles | researchgate.net |
| SiC Nanowire-derived Carbon | 260 F g⁻¹ at 1 A g⁻¹ | 97.9% retention after 5000 cycles | rsc.org |
Research in Photocatalysis and Water-Splitting
This compound has emerged as a promising photocatalyst for water splitting to produce hydrogen, driven by its suitable bandgap and high resistance to photocorrosion. nih.gov The conduction band of SiC is appropriately positioned for the reduction of water to hydrogen. researchgate.net
Research has shown that β-SiC nanowires can absorb visible light and exhibit excellent performance in photocatalytic hydrogen evolution. aip.org The efficiency of SiC-based photocatalysts can be enhanced by loading them with co-catalysts like nickel, which helps to suppress the recombination of photogenerated electron-hole pairs. aip.org Nickel-loaded β-SiC nanowires have achieved a hydrogen production rate of 375.4 µmol g⁻¹ h⁻¹. aip.org
The microstructure of the SiC material plays a crucial role in its photocatalytic activity. nih.gov Epitaxial 3C-SiC films with a specific crystal orientation have demonstrated higher photoelectrochemical activity for hydrogen evolution compared to nanocrystalline or microcrystalline films. nih.gov This is attributed to the presence of numerous catalytic activity sites and reduced recombination of photo-induced charges. nih.gov
However, the photocatalytic performance of SiC can be hindered by self-oxidation and photocorrosion, which can lead to the formation of a passivating layer of silicon oxide on the surface. researchgate.netresearchgate.net To address this, composite materials are being developed. For instance, a GO/SiC/MoS₂ (graphene oxide/silicon carbide/molybdenum disulfide) composite has shown excellent photocatalytic production of hydrogen from water splitting under visible light irradiation. acs.org The synergistic effect between the different components helps to reduce the recombination of charge carriers and provide more active sites for the reaction. acs.org
Microwave Absorption Applications
This compound (SiC) is increasingly recognized for its potential in microwave absorption applications, largely due to its unique combination of properties including high-temperature stability, excellent mechanical strength, and tunable dielectric properties. scientific.net As a semiconductor, SiC-based materials are being explored for use in stealth technology and for mitigating electromagnetic pollution. scientific.net
Research into SiC for microwave absorption has shown that its performance can be significantly enhanced through various strategies. Doping SiC with elements like boron has been found to improve its microwave absorption capabilities. rsc.org For instance, B-doped SiC nanowires have demonstrated a significantly improved microwave absorption ability in the 2–18 GHz range compared to undoped SiC nanowires. rsc.org The enhanced electrical conductivity from boron doping, combined with the network structure of the nanowires, contributes to this improved performance. rsc.org
Furthermore, the physical form of the this compound plays a crucial role. Fine-diameter SiC fibers are being developed not only for reinforcing ceramic matrix composites but also for their functional microwave-absorbing properties. rsc.org These fibers, derived from polymer precursors containing elements like titanium and boron, exhibit promising microwave absorption in the X band (8.2–12.4 GHz). rsc.org
Composites incorporating SiC also show significant promise. Hot-pressed sintered composites of this compound with materials exhibiting dielectric loss (like barium titanate) and magnetic loss (like barium ferrite) are being investigated as strong, lightweight, and wide-band microwave absorbers. scientific.net this compound's ability to strongly absorb microwave irradiation also allows it to be used as a heat-enhancing agent in applications like microwave ablation, where it can significantly increase the temperatures achieved. anton-paar.comnih.gov
| Material | Frequency Range | Maximum Reflection Loss | Effective Absorption Bandwidth (< -10 dB) | Reference |
|---|---|---|---|---|
| B-doped SiC Nanowires | 2-18 GHz | -37.94 dB at 14 GHz | 3.52 GHz | rsc.org |
| SiC-based Fiber (pyrolysed at 1200 °C) | X band (8.2-12.4 GHz) | < -10 dB | Not specified | rsc.org |
This compound in Nuclear Applications
This compound is a material of significant interest for nuclear applications due to its exceptional radiation resistance, high-temperature stability, and chemical inertness. silicon-carbides.comresearchgate.net These properties make it a candidate for various components within nuclear reactors, including advanced designs like small modular reactors (SMRs) and Generation IV reactors. silicon-carbides.com
Neutron Irradiation Effects on SiC Materials
When subjected to neutron irradiation, this compound undergoes several microstructural and property changes. The primary effect is the creation of lattice defects, such as vacancies and interstitials, which can lead to swelling and a decrease in thermal conductivity. researchgate.netnih.gov The extent of these effects is highly dependent on the irradiation temperature and neutron fluence. nih.govfrontiersin.org
Studies have shown that at temperatures below the critical amorphization temperature (300 K to 500 K), SiC can become amorphized at relatively low doses. frontiersin.org However, at higher temperatures, typical of reactor operating conditions, the material tends to exhibit point defect swelling, where the density of defects decreases as the irradiation temperature increases. frontiersin.org For instance, irradiation at elevated temperatures can mitigate the effects of radiation damage on charge collection in SiC neutron detectors, potentially extending their service lifetime. epj-conferences.org
The mechanical properties of SiC and SiC-based composites are also affected by neutron irradiation. The strength and modulus of SiC fiber-reinforced SiC composites (SiCf/SiC) have been observed to decrease after irradiation, primarily due to the decoupling of the fiber and matrix. researchgate.net However, the dimensional changes are generally consistent with previous findings, and for some composites, uniform elongation is not significantly degraded. researchgate.net
| Property | Effect of Neutron Irradiation | Governing Factors | Reference |
|---|---|---|---|
| Volume | Swelling due to point defect formation | Temperature, Neutron Fluence | nih.govfrontiersin.org |
| Thermal Conductivity | Decreases due to lattice defects acting as phonon scattering sites | Irradiation Temperature | researchgate.net |
| Mechanical Strength (SiCf/SiC) | Decreases due to fiber/matrix decoupling | Irradiation Dose | researchgate.net |
| Crystalline Structure | Can lead to amorphization at low temperatures | Temperature | frontiersin.org |
SiC for Small Modular Reactor Cores
This compound is a key candidate material for the fuel cladding in advanced reactor designs, including Small Modular Reactors (SMRs). silicon-carbides.commit.edu Its high melting point, strength at elevated temperatures, and superior radiation stability offer significant safety and efficiency advantages over traditional zirconium alloys. mit.eduenergy.gov SiGA®, a fuel cladding made from a this compound composite reinforced with this compound fiber, is being developed to withstand extreme temperatures. energy.gov
The use of SiC cladding can enable longer fuel cycles and potentially higher power densities in reactor cores. mit.edu However, the lower thermal conductivity of SiC compared to metals, which is further degraded under irradiation, presents a design challenge. mit.edu This can lead to higher fuel temperatures during operation. mit.edu To mitigate this, design modifications such as incorporating a central void in the fuel pellets are being considered. mit.edu
In the context of SMRs, the fully ceramic core, where fuel particles are encased within a dense this compound matrix, offers inherent safety features. youtube.com This design has a low power density, allowing it to dissipate excess heat passively. youtube.com The SiC matrix acts as a robust barrier, containing fission products even under extreme conditions. youtube.com
This compound for Biomedical Implants and Biocompatibility Studies
This compound is emerging as a highly promising material for biomedical implants due to its excellent biocompatibility, chemical inertness, and robust physical properties. atomfair.comnih.gov It is both bio- and hemocompatible and has been used in applications ranging from coatings for heart stents to dental implants. nih.govresearchgate.net Unlike traditional materials like silicon, which may require hermetic sealing, SiC's inherent stability allows for direct interaction with biological tissues over long periods without degradation. nih.govnih.gov
Studies have demonstrated that SiC exhibits minimal adverse reactions when implanted, with low protein adsorption and cellular immune responses. atomfair.com This makes it suitable for a wide range of applications, including neural implants, bone scaffolds, and cardiovascular devices. atomfair.com The material's surface has been shown to promote the adhesion and proliferation of cells such as osteoblasts and fibroblasts, which are crucial for tissue integration. atomfair.com
Surface Functionalization for Biological Interfacing
To enhance the interaction between this compound implants and biological systems, surface functionalization is a key area of research. nih.gov A biocompatible substrate should promote cell functionality, including attachment and proliferation, which are mediated by interactions between cell-surface receptors and proteins from the extracellular matrix adsorbed on the material's surface. nih.gov
Various methods are being explored to make the SiC surface bioactive. researchgate.net One approach involves the photochemical attachment of short-chain molecules like allylamine (B125299) to polycrystalline 3C-SiC thin films. researchgate.net Another technique is the electrochemical functionalization with diazonium salts, which creates a linker layer to which biomolecules, such as DNA, can be bonded. researchgate.net These modifications are crucial for developing SiC-based biosensors and improving the integration of neural probes and other electronic medical devices. researchgate.netberkeley.edu The ability to functionalize SiC surfaces opens up possibilities for creating "smart" implants capable of electronic functionality. nih.gov
Porous this compound for Filtering Media
Porous this compound ceramics are utilized in a variety of high-temperature filtration applications due to their excellent thermal and chemical resistance. preciseceramic.comrefractron.com These materials are effective for filtering molten metals like cast iron and non-ferrous alloys, where they remove inclusions and reduce trapped gases, leading to higher quality castings. preciseceramic.com They are also used for filtering hot gases in industrial processes. preciseceramic.comrefractron.com
The key features of porous SiC for filtration include high porosity (typically 80-90%), high mechanical strength, and excellent thermal shock resistance. preciseceramic.comadvceramicshub.com The interconnected pore structure provides a large surface area for capturing particulates. made-in-china.com While the primary applications are currently in metallurgy and industrial processes, the inherent properties of porous SiC, such as its biocompatibility and ability to be manufactured with controlled pore sizes, suggest potential for biomedical filtering applications, although this is an area requiring further research. preciseceramic.com
| Property | Typical Value/Characteristic | Reference |
|---|---|---|
| Working Temperature | ≤1540°C | preciseceramic.com |
| Porosity | 80-90% | preciseceramic.comadvceramicshub.com |
| Compression Strength (Room Temp) | ≥1.0 MPa | preciseceramic.com |
| Thermal Shock Resistance | Excellent (e.g., 1200°C to Room Temp for 3 cycles) | preciseceramic.com |
| Key Features | High filtration efficiency, thermal and chemical resistance, customizable pore sizes | preciseceramic.com |
SiC as a Substrate for Cell Cultures
This compound has emerged as a highly promising substrate for cell-semiconductor hybrid systems, demonstrating significant advantages over traditional silicon (Si) substrates. nih.gov139.91.210 Its inherent chemical inertness, excellent tribological properties, and surface chemistry contribute to its high degree of biocompatibility. nih.gov Research has consistently shown that SiC surfaces provide a better substrate for mammalian cell cultures compared to Si, in terms of both cell adhesion and proliferation. nih.gov139.91.210
An extensive in vitro biocompatibility study evaluated the three main SiC polytypes (3C-SiC, 4H-SiC, and 6H-SiC) by directly culturing various mammalian cell lines on their surfaces. 139.91.210 The results indicated that all principal SiC polytypes are biocompatible and can directly interface with cells without requiring specific surface functionalization. nih.govresearchgate.net Factors such as SiC polytypism and doping concentration were found to have no discernible influence on cell proliferation for the cell lines studied. nih.gov Furthermore, investigations into surface wettability revealed that SiC substrates are generally more hydrophilic than silicon, a property that is believed to contribute to the enhanced cell anchorage and proliferation observed. 139.91.210
The superior performance of SiC is evident across multiple cell types. For instance, human fibroblast (BJ) cells showed a proliferation rate on SiC comparable to that in standard culture wells. 139.91.210 While immortalized human keratinocytes (HaCaT) and mouse melanoma cells (B16) also grew on SiC, the difference in performance compared to silicon was most pronounced in cell lines that require more favorable anchorage conditions. 139.91.210cambridge.org Fluorescence microscopy has confirmed better adhesion quality on SiC, with cells exhibiting a larger contact area compared to those on Si substrates. 139.91.210 These findings establish SiC as a robust and superior alternative to silicon for applications requiring a direct interface between semiconductors and biological cells. nih.gov139.91.210
Table 1: Comparative Proliferation of Mammalian Cell Lines on this compound (SiC) vs. Silicon (Si) Substrates
| Cell Line | Substrate | Key Research Findings |
|---|---|---|
| Human Fibroblasts (BJ) | 3C, 4H, 6H-SiC | Proliferation was significantly better than on Si and comparable to standard culture wells. 139.91.210 |
| Silicon (Si) | Showed lower biocompatibility, reduced cell density, and smaller contact area. 139.91.210 | |
| Human Keratinocytes (HaCaT) | 3C, 4H, 6H-SiC | Performed better as a substrate for cell culture compared to Si. 139.91.210 |
| Silicon (Si) | Cells showed morphology similar to controls but with a lower density of adherent cells. 139.91.210 | |
| Mouse Melanoma (B16) | 3C, 4H, 6H-SiC | Supported cell proliferation more effectively than Si. cambridge.org |
| Silicon (Si) | The difference in proliferation compared to SiC was less pronounced due to the cell line's ability to adhere to diverse surfaces. cambridge.org | |
| Human Neuronal Stem Cells (DP-NSCs) | 3C-SiC | Confirmed biocompatibility with neural stem cells. cnr.it |
Long-Term In Vivo Applications and Biocompatibility Assessments
The chemical robustness and established biocompatibility of this compound make it an exemplary material for long-term in vivo applications. nih.gov Its ability to resist the harsh, corrosive environment of the human body without degrading or shedding ions is key to its success in permanent implants. nih.govnih.gov This chemical inertness helps to avoid triggering the body's inflammatory system, which can identify foreign objects and launch chemical and physical attacks, ultimately leading to device rejection or encapsulation (the 'walling off' effect). nih.govnih.gov SiC has demonstrated a minimal to unmeasurable immune system response in chronic implantations, making it suitable for devices such as heart stent coatings and neural implants. nih.govmdpi.com
The performance of SiC in long-term neural applications has been a particular focus of research and development. neuronexus.com For implantable microelectrode arrays (MEAs) that interface with the brain, material stability and minimizing the local tissue response are critical for device longevity. nih.gov Standard silicon-based devices often suffer from degraded performance over time due to the neuroinflammatory response. nih.govmdpi.com Amorphous this compound (a-SiC) has been investigated as a coating for silicon neural probes to improve their long-term viability. nih.govgmu.edu
Table 2: In Vivo Neuroinflammatory Response to a-SiC Coated vs. Uncoated Silicon Probes in Rat Cortex
| Immunohistochemical Marker | Implant Material | Observation at 4 & 8 Weeks | Implication |
|---|---|---|---|
| GFAP (Astrocytes) | a-SiC Coated Si | Reduced GFAP labeling within 0-10µm of the implant compared to Si. nih.govgmu.edu | Decreased reactive astrogliosis and scarring. nih.gov |
| Silicon (Si) | Higher GFAP labeling within 0-10µm of the implant. nih.gov | Indicates a more intense astrocyte inflammatory response. nih.gov | |
| CD68 (Microglia/Macrophages) | a-SiC Coated Si | No significant difference in labeling compared to Si. nih.gov | Similar level of initial microglia/macrophage activation. nih.gov |
| Silicon (Si) | No significant difference in labeling compared to a-SiC. nih.gov | Similar level of initial microglia/macrophage activation. nih.gov | |
| NeuN (Neurons) | a-SiC Coated Si | No significant difference in neuronal density compared to Si. nih.govgmu.edu | Neuronal survival near the implant is comparable to silicon. nih.gov |
Theoretical and Computational Research in Silicon Carbide
Ab Initio and Density Functional Theory (DFT) Studies of Silicon Carbide
Ab initio methods, particularly those based on Density Functional Theory (DFT), provide a fundamental approach to understanding the electronic structure, bonding, and properties of materials from first principles. DFT calculations have been extensively employed to investigate the structural and electronic properties of various SiC polytypes, including cubic 3C-SiC, and hexagonal 4H-SiC and 6H-SiC kabarak.ac.keresearchgate.nettdx.cat. These studies typically involve calculating equilibrium lattice parameters, atomic positions, bond lengths, cohesive energies, and bulk moduli, often comparing the results with experimental data kabarak.ac.keresearchgate.net.
DFT has also been crucial in elucidating the high-temperature behavior of SiC, including its melting and phase transitions. Recent research utilizes machine learning-accelerated MD simulations, trained on DFT data, to construct comprehensive pressure-temperature phase diagrams, providing direct evidence of incongruent melting and decomposition into silicon-rich and carbon phases at elevated temperatures arxiv.org. Furthermore, ab initio molecular dynamics (AIMD) simulations based on DFT have been used to study the properties of liquid this compound, yielding melting temperatures and diffusion coefficients that align with experimental observations researchgate.net.
The study of impurities and defects within the SiC lattice is another significant area where DFT excels. For instance, DFT calculations have investigated the behavior of palladium impurities in SiC, determining their diffusion mechanisms and interactions with vacancies tandfonline.com. In the realm of quantum technologies, DFT is indispensable for modeling defect states in SiC, such as vacancies and divacancies, which are candidates for solid-state qubits osti.govuio.noethz.ch. These calculations help determine defect formation energies, electronic band structures, and potential optical properties, guiding the development of SiC-based quantum devices osti.govuio.no.
Molecular Dynamics Simulations for Material Behavior Prediction
Molecular Dynamics (MD) simulations are a powerful tool for modeling the behavior of materials at the atomic and molecular level over time. This technique allows researchers to predict macroscopic properties such as thermal conductivity, mechanical strength, and phase transitions by simulating the interactions between atoms and molecules researchgate.netmdpi.com. For this compound, MD simulations are widely used to study its mechanical properties, including hardness, elastic modulus, and fracture strength, often under various temperature and strain rate conditions researchgate.netscienomics.com.
A critical aspect of MD simulations is the choice of interatomic potentials, with the Tersoff potential being one of the most commonly applied for SiC due to its balance of accuracy and computational efficiency mdpi.com. Other potentials, such as Vashishta, MEAM, and Gao-Weber, are also utilized depending on the specific phenomena being investigated, such as irradiation damage or crystallization researchgate.netmdpi.com. MD simulations have been employed to generate amorphous SiC (a-SiC) structures, enabling the prediction of its mechanical properties, like Young's moduli scienomics.com.
In high-temperature research, MD simulations, including machine learning-assisted MD, are vital for understanding complex phenomena like melting, decomposition, and phase transformations in SiC under extreme conditions arxiv.org. These simulations contribute to the construction of phase diagrams and the understanding of material behavior relevant to applications in nuclear reactors and advanced material processing arxiv.org.
Thermal-Mechanical and Thermo-Mechanical Modeling
Thermo-mechanical modeling is essential for understanding how temperature variations induce stresses and affect the structural integrity of materials. For this compound, which exhibits excellent high-temperature resistance but can be susceptible to thermal shock due to its ceramic nature, these models are critical dlr.de. Research has employed thermo-mechanical analysis to predict transient temperatures and thermally-generated stresses in SiC components, such as coatings for cannon bores, to understand failure mechanisms dtic.mil.
Finite Element Analysis (FEA) is a prevalent method in thermo-mechanical modeling, used to simulate temperature distributions and resulting stress fields in SiC structures under various thermal loads mdpi.combioline.org.br. Studies have investigated SiC/SiC composites for nuclear applications, modeling their thermal performance and structural integrity under operating conditions mdpi.com. Similarly, the thermal fatigue and reliability of SiC-based composite materials, such as aluminum this compound (AlSiC) used in heat sinks, are analyzed using FEA to predict performance and optimize composition bioline.org.br.
The National Renewable Energy Laboratory (NREL) has utilized thermo-mechanical modeling to optimize the thermal design of critical inverter components for wide-bandgap power electronics, including those based on SiC, for applications in electric vehicles nrel.gov. These analyses assess factors like cooling design, material reliability, and stress distribution to ensure the robust performance of SiC-based systems nrel.gov.
Electrical Device Simulation and Optimization
This compound's superior material properties—including a wide bandgap, high critical breakdown electric field, high carrier saturation velocity, and excellent thermal conductivity—make it an ideal candidate for high-power, high-temperature, and high-frequency semiconductor devices ntu.edu.sgfraunhofer.depsu.eduresearchgate.net. Technology Computer-Aided Design (TCAD) simulation software is extensively used to design, simulate, and optimize SiC-based electronic devices, such as Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) and vertically diffused MOSFETs (VDMOS) ntu.edu.sgfraunhofer.de.
A significant challenge in SiC device simulation is the adaptation of physical models, originally developed for silicon, to accurately describe the unique transport properties of SiC ntu.edu.sgfraunhofer.de. Researchers modify and validate these models, incorporating parameters for carrier mobility and impact ionization, to create reliable simulation platforms ntu.edu.sg. Optimization studies focus on various device structural parameters, such as well depth, width, and metal material selection, to enhance performance metrics like on-resistance, breakdown voltage, and channel mobility ntu.edu.sgtdl.org.
Advanced simulation techniques, including Monte Carlo methods and drift-diffusion models, are employed to achieve higher accuracy, particularly for short-channel devices psu.edu. Furthermore, the simulation of self-heating effects, crucial for RF power devices, is addressed through combined electrical and thermal modeling psu.edu. Research also extends to specialized SiC devices like Semiconductor Opening Switch (SOS) diodes for pulsed-power applications, where device structure optimization is key to achieving desired voltage and current handling capabilities tdl.org.
Quantum Mechanical Modeling of Defects and Electronic States
The unique properties of this compound, particularly its wide bandgap and the presence of various point defects, have positioned it as a promising material for quantum technologies, including quantum computing and sensing ethz.chmdpi.com. Quantum mechanical modeling, primarily through DFT, is employed to investigate the electronic states and properties of these defects, such as vacancies and divacancies, which can exhibit spin states and long coherence times suitable for qubit operation osti.govuio.nomdpi.com.
DFT calculations are used to determine defect formation energies, electronic band structures, and the spatial distribution of defect wavefunctions. Studies focus on specific defects like the silicon vacancy (VSi) and divacancies (VC-VSi) in 4H-SiC, analyzing their stability across different charge states and their potential for single-photon emission osti.govuio.nomdpi.com. These theoretical investigations help in understanding the fundamental mechanisms governing defect behavior and their suitability for quantum applications, often comparing simulated results with experimental data from techniques like deep-level transient spectroscopy (DLTS) and photoluminescence (PL) uio.noethz.ch.
The precise and controllable creation of these defects remains a key experimental challenge, but theoretical modeling provides crucial insights into defect engineering strategies mdpi.com. By understanding the quantum mechanical properties of these defects, researchers aim to develop SiC-based quantum devices that can operate reliably at room temperature, offering advantages in scalability and integration compared to other qubit platforms osti.govethz.chmdpi.com.
Challenges and Future Research Directions in Silicon Carbide
Grand Challenges in Silicon Carbide Material Science and Engineering
The widespread adoption of SiC technology is currently constrained by several fundamental challenges spanning material quality, production scalability, and cost-effectiveness. Addressing these issues is paramount for SiC to fulfill its promise in next-generation power electronics and other advanced applications.
Overcoming Material Defectivity and Growth Rate Limitations
The inherent complexity of SiC crystal growth processes leads to various material defects, which significantly degrade device performance and reliability aip.orgattolight.comkyoto-u.ac.jp. Achieving high-quality SiC at commercially viable growth rates remains a primary challenge.
Common Defects and Their Impact: SiC materials are susceptible to numerous crystalline defects, including micropipes, stacking faults (SFs), threading dislocations (TDs), basal plane dislocations (BPDs), triangular defects, nano-scale pits, comet defects, carrot defects, carbon inclusions, and anti-phased domains (APDs) aip.orgattolight.comkyoto-u.ac.jpsemiengineering.compowerelectronicsnews.comnih.govdiva-portal.orgresearchgate.net. These defects can act as charge carrier traps and recombination centers, reducing minority carrier lifetimes and device efficiency ethz.ch. Micropipes, in particular, are considered "killer defects" for high-power applications, severely degrading blocking capability and device reliability kyoto-u.ac.jpresearchgate.net. Stacking faults can propagate into epitaxial layers, impacting device performance semiengineering.com.
Growth Rate Limitations: The physical vapor transport (PVT) method, the most common technique for SiC boule growth, is characterized by slow growth rates, typically ranging from 0.5 to 2 mm/h orbitskyline.comsemiconductorforu.com. Growing SiC crystals requires extremely high temperatures, often exceeding 2000°C orbitskyline.comsemiconductorforu.com. Producing a SiC boule can take several days mdpi.comsemiconductorforu.com. These slow growth rates and the complex high-temperature processes contribute to the high cost and limited throughput of SiC material production.
Future Research Directions: Research efforts are focused on developing advanced techniques to minimize defect formation during crystal growth and epitaxy. This includes optimizing growth parameters, improving seed crystal quality, and exploring novel characterization methods like cathodoluminescence (CL) hyperspectral mapping and AI-enhanced micro-CT scanning to better understand and control defects attolight.comchemistryviews.org. Developing strategies to increase growth rates without compromising material quality is also a critical area of research.
Scaling Challenges for Larger Wafer Production
The semiconductor industry is progressively transitioning to larger wafer diameters to enhance manufacturing efficiency and reduce costs. SiC is following this trend, moving from 4-inch to 6-inch (150mm) wafers, with 8-inch (200mm) wafer production becoming increasingly prevalent orbitskyline.compowerelectronicsnews.comsemiconductorforu.cominsidermarketresearch.com. However, this scaling presents significant challenges.
Challenges in Scaling: Growing larger diameter SiC wafers (e.g., 8-inch) is inherently difficult due to the high temperatures, slow growth rates, and the tendency for defects to occur orbitskyline.com. Maintaining the same material quality and yield as wafer size increases is a major hurdle powerelectronicsnews.com. Larger diameter wafers can exhibit a higher density of defects, necessitating more stringent process control powerelectronicsnews.com. Furthermore, the infrastructure required for processing larger wafers, including specialized equipment, adds to the complexity and cost. However, the ability to retrofit existing silicon fabrication facilities for 8-inch SiC production offers a potential pathway to leverage existing infrastructure entegris.com.
Cost Reduction Strategies for Widespread Adoption
The higher cost of SiC semiconductors compared to silicon remains a significant barrier to their widespread adoption insidermarketresearch.comentegris.com. SiC devices can be up to eight times more expensive than their silicon counterparts entegris.com. This cost differential is driven by several factors inherent to SiC manufacturing.
Factors Contributing to High Cost: The complex and energy-intensive crystal growth process, slow production rates, the need for specialized high-temperature equipment, and the difficulty in machining the extremely hard SiC material all contribute to higher manufacturing costs semiconductorforu.comentegris.comsemicorex.com. The price of consumables, such as graphite (B72142) parts used in epitaxy, can also be substantial, with single parts costing thousands of dollars and lasting only a few production cycles entegris.com. Additionally, lower yields due to material defects further inflate the cost per functional device entegris.com.
Strategies for Cost Reduction: Several strategies are being pursued to reduce SiC production costs:
Wafer Size Scaling: Transitioning to larger wafer diameters (e.g., 8-inch) increases the number of chips per wafer, thereby lowering the cost per chip orbitskyline.comentegris.com.
Process Optimization and Yield Improvement: Enhancing manufacturing efficiency, reducing processing times, and minimizing material waste through techniques like precision grinding and advanced metrology are crucial orbitskyline.comentegris.comgrinding.com.
Vertical Integration: Companies adopting vertically integrated supply chains aim to improve yield and control costs more effectively semiconductorforu.com.
Sustainable Manufacturing: Exploring innovative production methods, such as utilizing waste materials like rice husk ash for SiC synthesis, could potentially reduce energy consumption and operational costs mdpi.com.
Substrate Reuse: Techniques like controlled spalling to reuse SiC substrates could offer a pathway to reduce manufacturing costs nih.gov.
Advanced Characterization Methodologies Development
Accurate and comprehensive characterization of SiC materials is vital for understanding defect behavior, optimizing growth processes, and ensuring device reliability. Traditional characterization methods, such as photoluminescence (PL) scanning, often lack the resolution and specificity to fully identify and classify various defect subclasses, which have distinct impacts on device performance attolight.com.
Limitations of Traditional Methods: While optical and electrical methods have been foundational in SiC defect studies, they often struggle to provide detailed insights into defect types and their precise effects ethz.chaip.org. For instance, PL scanners may not reliably distinguish between different types of stacking faults or threading dislocations, which can have varying impacts on yield and reliability attolight.com. Furthermore, PL wavelengths can probe beyond the epitaxial layer, obscuring information about the layer itself attolight.com.
Emerging Characterization Techniques: To address these limitations, advanced characterization methodologies are being developed and refined:
Cathodoluminescence (CL) Hyperspectral Mapping: This technique offers superior spatial and spectral resolution, enabling the classification and quantification of defects, including subclasses, based on their unique emission signatures attolight.com. It provides more detailed insights into the impact of specific defects like stacking faults attolight.com.
Micro-Computed Tomography (Micro-CT) with Artificial Intelligence (AI): Combining micro-CT scanning with deep learning algorithms allows for non-destructive characterization of SiC crystals, enabling the detection and classification of defects with high accuracy. This approach can also provide 3D reconstructions of crystal growth processes chemistryviews.org.
X-ray Diffraction Imaging (XRDI): This non-destructive method images strain fields induced by defects by measuring variations in diffracted intensity, offering insights into crystalline imperfections semiengineering.com.
Radio Frequency Glow Discharge Optical Emission Spectrometry (RF GD-OES): This technique allows for the quantitative analysis of trace elements and spatial distribution of impurities and dopants in three dimensions with nanometer depth resolution, proving useful for surface and interface characterization balazs.com.
In-situ X-ray Diffraction Studies: Integrating X-ray scattering with high-temperature CVD growth chambers (operating at ~2000°C) is being explored to enable real-time studies of synthesis and control of SiC heterostructures, crucial for quantum technology applications anl.gov.
Future Outlook: The development of these advanced characterization tools is critical for advancing SiC technology by providing a deeper understanding of material properties and defect mechanisms, thereby guiding improvements in fabrication processes and device design ethz.chaip.org.
Innovations in Processing and Manufacturing Technologies
The unique properties of SiC, particularly its extreme hardness and high melting point, necessitate specialized processing and manufacturing techniques that differ significantly from those used for silicon. Innovations in these areas are crucial for improving efficiency, quality, and cost-effectiveness.
Crystal Growth and Wafering: The Physical Vapor Transport (PVT) method remains the dominant technique for SiC crystal growth, requiring temperatures exceeding 2000°C orbitskyline.comsemicorex.com. While effective, it is slow and prone to defects orbitskyline.comsemiconductorforu.com. Innovations in boule growth aim to enhance crystal quality and yield orbitskyline.com. Due to SiC's hardness (9-9.5 on the Mohs scale), wafering processes, including dicing and grinding, are challenging and typically require diamond-based tools orbitskyline.comsemiconductorforu.comentegris.comsemicorex.com. Advances include using X-ray measuring heads for precise alignment during boule processing to maximize material yield and minimize waste grinding.com. Techniques like advanced pad technology and specialized diamond slurries are employed for efficient wafer thinning with improved surface finish orbitskyline.com.
Epitaxial Growth and Doping: High-Temperature Chemical Vapor Deposition (HT-CVD) is the preferred method for epitaxial growth due to its precision and scalability orbitskyline.com. However, controlling the doping concentration during SiC epitaxy remains a significant challenge orbitskyline.com. Ion implantation is the primary method for doping SiC, often requiring high-temperature annealing (above 1800-1900°C) to activate dopants and repair implantation-induced defects mdpi.com. Research is ongoing to improve the quality of the SiC/SiO₂ interface, which is critical for gate dielectric performance mdpi.com.
Manufacturing Process Innovations: Novel manufacturing approaches are being developed to overcome the inherent difficulties of SiC processing. One such innovation involves machining graphite blocks into the desired net shape before converting them to SiC, minimizing dimensional changes and post-machining requirements entegris.com. Companies are also focusing on optimizing processes like chemical mechanical polishing (CMP) and etching to ensure high-quality surfaces and eliminate detrimental structures mdpi.com.
Integration of this compound with Novel Materials (e.g., Graphene)
The integration of SiC with other advanced materials, most notably graphene, presents exciting opportunities for developing novel hybrid platforms with enhanced functionalities. This synergy leverages the unique properties of both materials to create next-generation devices and applications.
Graphene on this compound: Graphene, a single layer of carbon atoms arranged in a hexagonal lattice, possesses exceptional electronic, thermal, and mechanical properties diva-portal.org. Integrating graphene with SiC, a wide-bandgap semiconductor, creates heterostructures that combine the strengths of both materials diva-portal.orgcolumbia.edueuropean-mrs.comchalmers.se. This integration is facilitated by SiC's ability to undergo graphitization diva-portal.org.
Synthesis and Applications: Various methods, including thermal decomposition of SiC, Chemical Vapor Deposition (CVD), and Molecular Beam Epitaxy (MBE), are employed for growing graphene on SiC substrates diva-portal.org. Epitaxial graphene grown on SiC is particularly promising for device fabrication diva-portal.org. The resulting graphene/SiC heterostructures can be tailored for applications in nano-optics, metasurfaces, and advanced sensing technologies chalmers.se. Intercalation of atomic species between graphene and SiC can further modulate the electronic properties of graphene and even lead to the formation of 2D forms of traditionally 3D materials researchgate.net.
Challenges and Future Directions: The performance of graphene on SiC is highly dependent on the synthesis method and growth modes diva-portal.org. Controlling the interfaces between graphene and SiC is critical for achieving desired properties chalmers.se. Future research will focus on optimizing these integration processes to unlock the full potential of these hybrid materials for advanced electronic and quantum technologies.
Q & A
Q. What experimental design strategies are effective for optimizing the mechanical properties of silicon carbide sludge-based geopolymers?
Methodological approaches include employing Design of Experiments (DOE) to identify key factors (e.g., SiC sludge content, alkali activator ratio) and using Multivariate Adaptive Regression Splines (MARS) models to analyze nonlinear relationships between variables. Statistical validation through regression curves ensures robustness in parameter optimization .
Q. How do surface preparation methods influence metallization processes in this compound substrates?
Surface preparation (e.g., chemical etching, thermal oxidation) directly impacts adhesion and interfacial reactions during metallization. For instance, variations in surface roughness or termination (Si- vs. C-face) alter Pd/Ni interaction dynamics, necessitating controlled pre-treatment protocols to minimize defects and ensure uniform metal layer deposition .
Q. What are the advantages and limitations of green synthesis methods for this compound compared to traditional techniques?
Green methods (e.g., sol-gel, microwave-assisted synthesis) offer environmental benefits and energy efficiency but may compromise crystallinity or purity. Traditional methods like chemical vapor deposition (CVD) provide high-quality SiC layers but require high temperatures and costly precursors. Comparative studies highlight trade-offs in scalability, defect density, and process complexity .
Advanced Research Questions
Q. How can constitutive models like the Johnson–Holmquist–Beissel (JHB) framework improve predictions of this compound behavior under high-velocity impact?
The JHB model incorporates strain-rate sensitivity, damage evolution, and prestress effects, enabling accurate simulation of SiC fracture under extreme pressures (e.g., >20 GPa). Validation against high-velocity penetration data requires integrating target prestress conditions and advanced computational techniques (e.g., finite element analysis) to resolve discrepancies in earlier models .
Q. What methodologies are effective for joining this compound composites in high-temperature structural applications?
Reaction-forming techniques, where preceramic polymers or SiC powders are used as joint materials, provide thermal stability up to 1,500°C. However, joint strength at room temperature remains suboptimal (25–33% of bulk SiC), necessitating iterative optimization of processing parameters (e.g., sintering temperature, pressure) and mechanical testing protocols (e.g., four-point flexure) .
Q. What challenges arise in fabricating this compound-integrated photonic devices for nonlinear optical applications?
Key challenges include micromachining limitations (e.g., achieving sub-µm waveguide precision) and inefficient electro-optic modulation. Advanced fabrication methods like this compound-on-insulator (SiCOI) platforms and hybrid integration with CMOS-compatible components are under exploration to enhance nonlinear effects (e.g., χ³ susceptibility) and device configurability .
Q. How do diffusion mechanisms at silicon-carbon interfaces affect the formation of this compound thin films?
Auger depth profiling reveals that SiC formation involves carbide layer nucleation followed by lattice cracking and interdiffusion. Substrate crystallinity (e.g., pyrolytic vs. glassy carbon) influences diffusion depth, necessitating barrier layers (e.g., SiO₂) to mitigate carbon migration during high-temperature deposition (1,150–1,200°C) .
Q. What experimental protocols ensure the stability of this compound contacts in space-based monitoring systems?
Accelerated aging tests under simulated space conditions (thermal cycling, vacuum) combined with tribological analysis (e.g., friction coefficient measurements) are critical. Studies for the GAIA mission emphasize preloading adjustments and contact geometry optimization to minimize mechanical hysteresis .
Q. How can computational modeling improve the design of this compound semiconductors for extreme environments?
Multiphysics simulations (e.g., finite element modeling of thermal stress, carrier mobility under high electric fields) enable predictive design. NSF-funded projects have validated models for SiC semiconductor behavior under radiation and high-power conditions, guiding epitaxial growth parameter optimization .
Q. What advanced manufacturing techniques are used to produce self-supporting this compound structures?
Reaction-forming methods, such as reactive melt infiltration (RMI) and polymer-derived ceramic (PDC) routes, allow near-net-shape fabrication. Process parameters (e.g., precursor composition, pyrolysis temperature) are tailored to balance porosity (≤5%) and flexural strength (≥300 MPa) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
